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  • Product: 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
  • CAS: 779331-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a valuable substituted aromatic sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a valuable substituted aromatic sulfonamide for research and development in the pharmaceutical and agrochemical industries. This document delves into the strategic considerations behind the synthetic route, detailed experimental protocols for each synthetic step, and a thorough discussion of the characterization of the target compound. The synthesis is presented as a two-step process commencing with the electrophilic sulfonation of 1-bromo-2-fluorobenzene to yield the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride. This intermediate is subsequently reacted with dimethylamine to afford the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering them the necessary technical insights for the successful synthesis and validation of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Introduction and Strategic Rationale

Substituted benzenesulfonamides are a pivotal class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of a bromine atom at the 4-position, a fluorine atom at the 3-position, and an N,N-dimethylsulfonamide group imparts a unique combination of lipophilicity, electronic properties, and metabolic stability to the molecule, making it an attractive scaffold for the design of novel therapeutic agents.

The synthetic strategy outlined herein is predicated on a classical and reliable approach to the formation of arylsulfonamides. The pathway is designed for efficiency and scalability, utilizing readily available starting materials. The core of this synthesis involves two fundamental transformations in organic chemistry: electrophilic aromatic substitution and nucleophilic substitution at a sulfonyl group.

The initial step, the chlorosulfonation of 1-bromo-2-fluorobenzene, is a directed electrophilic aromatic substitution. The directing effects of the bromo and fluoro substituents are key to achieving the desired regioselectivity, with the sulfonyl chloride group being introduced para to the bromine atom. The subsequent reaction with dimethylamine is a standard method for the formation of sulfonamides from their corresponding sulfonyl chlorides.

Synthetic Pathway Overview

The synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Pathway 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene sulfonyl_chloride 4-bromo-3-fluorobenzenesulfonyl chloride 1-bromo-2-fluorobenzene->sulfonyl_chloride Step 1: Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride final_product 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide sulfonyl_chloride->final_product Step 2: Amination dimethylamine Dimethylamine dimethylamine->final_product

Caption: Overall synthetic workflow for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-bromo-2-fluorobenzene. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the product and the chlorosulfonating agent.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
1-bromo-2-fluorobenzeneC₆H₄BrF175.0017.5 g0.1
Chlorosulfonic acidHSO₃Cl116.5240.6 mL (70.0 g)0.6
Dichloromethane (DCM)CH₂Cl₂84.93As needed for work-up-
IceH₂O18.02As needed for quenching-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed for work-up-
BrineNaCl58.44As needed for work-up-
Anhydrous magnesium sulfateMgSO₄120.37As needed for drying-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (40.6 mL, 0.6 mol).

  • Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

  • Addition of Starting Material: Slowly add 1-bromo-2-fluorobenzene (17.5 g, 0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-fluorobenzenesulfonyl chloride as an oil or a low-melting solid.

Rationale for Experimental Choices:

  • The use of an excess of chlorosulfonic acid ensures the complete conversion of the starting material.

  • Maintaining a low temperature during the addition of 1-bromo-2-fluorobenzene is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • The aqueous work-up is designed to remove any remaining chlorosulfonic acid and other water-soluble impurities. The bicarbonate wash neutralizes any residual acid.

Step 2: Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This procedure describes the amination of the previously synthesized 4-bromo-3-fluorobenzenesulfonyl chloride with dimethylamine.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
4-bromo-3-fluorobenzenesulfonyl chlorideC₆H₃BrClFO₂S273.5127.35 g0.1
Dimethylamine solution (40% in water)(CH₃)₂NH45.0828.2 mL~0.25
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M Hydrochloric acid (HCl)HCl36.46As needed for work-up-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed for work-up-
BrineNaCl58.44As needed for work-up-
Anhydrous magnesium sulfateMgSO₄120.37As needed for drying-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: Dissolve the crude 4-bromo-3-fluorobenzenesulfonyl chloride (27.35 g, 0.1 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Amine: Slowly add the 40% aqueous solution of dimethylamine (28.2 mL, ~0.25 mol) to the stirred solution. An excess of the amine is used to act as a base to neutralize the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Rationale for Experimental Choices:

  • The use of an aqueous solution of dimethylamine is a practical and common method for this type of transformation.

  • The acidic wash during the work-up removes any excess dimethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Purification by column chromatography or recrystallization is necessary to obtain the final product in high purity.

Purification_Workflow Crude_Product Crude Product from Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Crude_Product->Workup Drying Drying over MgSO₄ Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purification->Column_Chromatography Recrystallization Recrystallization (Ethanol/Water) Purification->Recrystallization Pure_Product Pure 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Characterization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic properties of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.[1]

PropertyValue
CAS Number 779331-34-9[1]
Molecular Formula C₈H₉BrFNO₂S[1]
Molecular Weight 282.13 g/mol [1]
Appearance Expected to be a white to off-white solid
Purity >95% (as determined by analytical techniques)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety. The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, with couplings to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons and the six aromatic carbons. The carbon atoms bonded to fluorine and bromine will exhibit characteristic chemical shifts and coupling constants (C-F coupling).

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), as well as bands corresponding to the C-F and C-Br stretching vibrations and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 1-bromo-2-fluorobenzene is a flammable liquid and an irritant. Handle with care and avoid inhalation and contact with skin and eyes.

  • Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a fume hood.

  • The work-up procedures involving acidic and basic solutions should be performed with caution.

Conclusion

This technical guide has detailed a reliable and well-established synthetic pathway for the preparation of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. By following the outlined experimental protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research endeavors. The provided rationale for the experimental choices and the discussion on the characterization of the final product aim to equip scientists with a comprehensive understanding of this synthetic process.

References

  • Patel, M., et al. (2020). A process for the preparation of 3-bromo-4-fluorobenzaldehyde. WO2010086877A2.
  • ChemBK. (2024, April 9). 4-BROMO-3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Marshall, F. J., & Sigal, M. V. (1958). The Sulfonylureas. Journal of Organic Chemistry, 23(6), 927-929.
  • Tanwar, L., et al. (2017). Synthesis and biological evaluation of novel sulfonylurea derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471.
  • Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

Sources

Exploratory

Physicochemical Profiling and Application Workflows for 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized benzenesulfonamides serve as critical pharmacophores. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized benzenesulfonamides serve as critical pharmacophores. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a highly specialized, polyfunctional building block designed to overcome the limitations of primary sulfonamides in transition-metal-catalyzed syntheses. By masking the sulfonamide nitrogen and strategically positioning halogen handles, this compound provides a robust platform for late-stage functionalization, particularly via cross-coupling methodologies. This technical guide details its physicochemical properties, mechanistic utility, and self-validating experimental workflows for drug development professionals.

Structural and Physicochemical Properties

The utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is fundamentally dictated by its structural features. The quantitative data below summarizes its core physicochemical profile[1].

PropertyValueAnalytical Rationale / Impact
CAS Number 779331-34-9Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₈H₉BrFNO₂SDefines the exact stoichiometric mass for reaction planning[1].
Molecular Weight 282.127 g/mol Standardized weight for molarity calculations[1].
Exact Mass 280.95214 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
Topological Polar Surface Area 45.8 ŲOptimal for membrane permeability; falls well within the Lipinski limit (<140 Ų)[1].
H-Bond Acceptors / Donors 4 / 0The lack of donors prevents unwanted intermolecular hydrogen bonding, increasing organic solubility[1].
Predicted LogP (XLogP3) ~2.8Indicates moderate lipophilicity, ideal for partitioning into organic solvents during liquid-liquid extraction.
Standard Purity ≥97.0%Required threshold to prevent catalyst poisoning by trace impurities.
Causality of Structural Modifications
  • N,N-Dimethylation: Primary sulfonamides possess an acidic N-H proton (pKa ~10). Under the strongly basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), primary sulfonamides deprotonate. The resulting anion can coordinate with palladium catalysts, altering kinetics or causing catalyst poisoning. N,N-dimethylation removes this acidic proton, rendering the functional group inert to base and significantly improving solubility in aprotic solvents like DMF or 1,4-Dioxane.

  • 3-Fluoro Substitution: Fluorine exerts a strong inductive electron-withdrawing (-I) effect. Positioned ortho to the bromine atom, it decreases the electron density of the C-Br bond, thereby accelerating the oxidative addition of electron-rich Pd(0) species. Furthermore, it provides a distinct ¹⁹F NMR handle for non-destructive reaction monitoring.

Chemical Reactivity and Mechanistic Pathways

The primary application of this compound is as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is the designated site of reactivity, while the sulfonamide remains a stable spectator group.

Pathway A 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (Starting Material) B Pd(0) Catalyst Oxidative Addition A->B Heat, Ligand C Organoboron Reagent Transmetalation B->C Base, Solvent D Reductive Elimination (Product Formation) C->D D->B Pd(0) Regeneration E Coupled Sulfonamide Derivative (Target API Intermediate) D->E

Catalytic cycle of Pd-mediated cross-coupling utilizing the brominated sulfonamide scaffold.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal checks to confirm mechanistic success before proceeding to subsequent steps.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with an arylboronic acid, utilizing .

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation (a common side reaction).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate 'dppf' ligand possesses a large bite angle (99°), which sterically drives the reductive elimination step, preventing the catalyst from stalling at the Pd(II) intermediate stage.

  • Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Degassing prevents O₂ from oxidizing the active Pd(0) species into inactive Pd(II) oxides.

  • Reaction & Self-Validation: Heat to 80°C under N₂ for 12 hours. Monitor via LC-MS.

    • Self-Validation Check: If the starting material mass (m/z ~282) disappears but the product mass is absent, protodeboronation has occurred. If the starting material remains, catalyst poisoning or oxidation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove DMF/inorganic salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Shake-Flask Determination of Partition Coefficient (LogP)

Understanding the lipophilicity of this intermediate is vital for downstream purification and formulation.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to mutually saturate the phases.

  • Equilibration: Dissolve exactly 1.0 mg of the compound in 5.0 mL of the saturated octanol phase. Add 5.0 mL of the saturated aqueous phase. Shake at 25°C for 48 hours.

    • Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing artificially skewed partition data.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 20 minutes.

    • Causality: Centrifugation breaks micro-emulsions that would otherwise cause cross-contamination of phases during sampling.

  • Quantification & Mass Balance: Analyze both phases via HPLC-UV (254 nm).

    • Self-Validation Check: Calculate the total mass recovered (Mass_octanol + Mass_aqueous). If the recovery is <95% of the initial input, the compound has either precipitated at the interface or degraded, invalidating the LogP calculation.

Analytical Characterization and Quality Control

Rigorous quality control (QC) is required before deploying this intermediate into multi-step API synthesis. The presence of three distinct heteroatoms (Br, F, S) provides multiple orthogonal handles for structural verification.

  • LC-MS: The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet in the mass spectrum at m/z 282 and 284 [M+H]⁺, instantly confirming the integrity of the C-Br bond.

  • ¹⁹F NMR: A single, sharp peak (typically around -110 to -115 ppm) confirms the presence of the fluorine atom. Any additional peaks indicate defluorination or regioisomeric impurities.

  • ¹H NMR: The N,N-dimethyl protons will appear as a sharp singlet integrating to 6 protons (around 2.7 ppm), confirming that the sulfonamide is fully protected.

QC N1 Crude Sample Synthesis N2 HPLC-UV/MS (Purity & Mass) N1->N2 N3 NMR (1H, 13C, 19F) (Structural Verification) N2->N3 Purity >97% N4 Karl Fischer (Moisture Content) N3->N4 Structure Confirmed N5 Release for Downstream Use N4->N5 H2O <0.5%

Self-validating analytical quality control workflow for sulfonamide intermediate release.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanistic Overview and Catalytic Cycles." Retrieved from:[Link]

Sources

Foundational

The Strategic Utility of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in Modern Medicinal Chemistry

Abstract The compound 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) has emerged as a highly versatile and privileged building block in contemporary drug discovery. Characterized by its unique ortho-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) has emerged as a highly versatile and privileged building block in contemporary drug discovery. Characterized by its unique ortho-fluoro-bromo substitution pattern and a metabolically stable N,N-dimethylsulfonamide moiety, this intermediate provides exceptional chemoselectivity for transition-metal-catalyzed cross-coupling reactions. This technical whitepaper details the physicochemical profiling, synthetic methodologies, and application workflows for this critical scaffold, providing researchers with self-validating protocols for library generation.

Structural Rationale and Physicochemical Profiling

The architectural design of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide offers specific stereoelectronic advantages that are highly sought after in lead optimization:

  • The N,N-Dimethylsulfonamide Pharmacophore (C1): Unlike primary sulfonamides, the N,N-dimethyl variant is sterically hindered and lacks acidic N-H protons. This prevents off-target binding to zinc-dependent metalloenzymes (like carbonic anhydrases) while maintaining strong electron-withdrawing properties that stabilize electron-rich aromatic systems.

  • The Fluorine Atom (C3): Positioned meta to the sulfonamide and ortho to the bromine, the fluorine atom serves multiple purposes. It lowers the pKa of adjacent protons, modulates the overall lipophilicity (LogP), and acts as a conformational locker. In final drug candidates, this fluorine often engages in non-covalent F···H–C interactions with adjacent rings, restricting bond rotation and minimizing entropic penalties upon target binding.

  • The Bromine Handle (C4): The C-Br bond is highly activated. The synergistic electron-withdrawing effects of the C1-sulfonamide and C3-fluorine significantly lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent palladium or nickel catalysts.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication in Synthesis
CAS Number 779331-34-9Standard identifier for procurement ([1]).
Molecular Formula C8H9BrFNO2SDefines the exact mass for LC-MS tracking.
Molecular Weight 282.13 g/mol Used for stoichiometric calculations.
Exact Mass[M+H]+ 281.96 / 283.96Characteristic 1:1 isotopic doublet confirms the presence of bromine during MS analysis.
Reactivity Profile Electrophilic at C4Highly primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Primary Synthesis Workflow

The most efficient retrosynthetic approach to 779331-34-9 utilizes the commercially available precursor 4-bromo-3-fluorobenzenesulfonyl chloride (CAS: 351003-51-5) ([2]).

Causality of Experimental Design

The amidation of the sulfonyl chloride requires strict temperature control and an auxiliary base. N,N-Diisopropylethylamine (DIPEA) is selected over weaker bases because its steric bulk prevents it from acting as a competing nucleophile. DIPEA efficiently scavenges the HCl byproduct, preventing the protonation of the dimethylamine reactant. Dichloromethane (DCM) is utilized as the solvent due to its aprotic nature, which suppresses the competing hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

Protocol 1: Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This protocol is designed as a self-validating system.

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: The subsequent amidation is highly exothermic; thermal control prevents side reactions.

  • Reagent Addition: Add DIPEA (2.5 equiv, 25 mmol) dropwise via syringe. Subsequently, add dimethylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C), stirring for 4 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears. Note: Unreacted sulfonyl chloride will appear as the hydrolyzed sulfonic acid (m/z 253/255) on reverse-phase LC-MS. The product will manifest as a distinct m/z 282/284 doublet.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1N HCl (to remove residual DIPEA) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Figure 1: Synthetic workflow for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary utility of CAS 779331-34-9 is its role as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction, enabling the rapid generation of diverse biaryl libraries.

Causality of Experimental Design

Because the aromatic ring is highly electron-deficient, oxidative addition by Pd(0) is extremely rapid. However, this same electron deficiency can make the resulting organopalladium intermediate prone to protodeboronation if the transmetalation step is slow. To counteract this, Pd(dppf)Cl2 is the optimal catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the palladium center into a cis-geometry, which significantly accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward efficiently. A biphasic solvent system (1,4-Dioxane/Water, 4:1) ensures the solubility of both the organic electrophile and the inorganic base (K2CO3).

Protocol 2: General Suzuki-Miyaura Coupling Workflow
  • Assembly: In a microwave vial or Schlenk tube, combine 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation: The reaction mixture should transition from a yellow/orange suspension to a dark red/brown solution. The appearance of a black precipitate (Pd black) indicates catalyst degradation and potential reaction stalling. Monitor completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Purification: Filter the mixture through a pad of Celite to remove palladium residues, concentrate, and purify via silica gel flash chromatography.

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Targeted Therapeutics

The 4-substituted-3-fluoro-N,N-dimethylbenzenesulfonamide motif generated from this building block frequently appears in advanced drug candidates.

For instance, structurally analogous fluorinated benzenesulfonyl chlorides have been utilized as primary starting materials in the discovery of MKP10241 , a small molecule targeting the GPR119/Incretin axis for the treatment of metabolic disorders ([3]). Furthermore, this specific sulfonamide architecture is highly effective in the design of molecular glues. Recent structural biology studies have demonstrated that functionalized benzenesulfonamides can successfully modulate the 14-3-3σ/C-RAF "auto-inhibited" complex, where the sulfonamide acts as a critical anchor within the protein-protein interface ([4]).

Table 2: Comparative Cross-Coupling Reactivity (Representative Library Data)
Coupling Partner (Boronic Acid)Expected YieldReaction Time (90 °C)Causality for Yield Variance
Phenylboronic acid>90%4 hoursStandard unhindered coupling; highly efficient.
2-Methylphenylboronic acid75-80%8 hoursSteric hindrance at the ortho position slows transmetalation.
3-Pyridinylboronic acid65-70%12 hoursHeteroaryl boronic acids are prone to protodeboronation; requires strict anhydrous/degassed handling.

References

  • Patil, R. I., et al. "Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Visser, E. J., et al. "Modulation of the 14-3-3σ/C-RAF “auto”inhibited complex by molecular glues". bioRxiv. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a valuable building block in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a dimethylsulfonamide group, offers multiple points for synthetic modification. This guide provides a comprehensive overview of its commercial availability, a detailed proposed synthesis protocol, and an exploration of its potential applications based on the well-established role of the benzenesulfonamide scaffold in therapeutic agent development.

Physicochemical Properties

PropertyValueSource
CAS Number 779331-34-9[1]
Molecular Formula C₈H₉BrFNO₂S[1][2]
Molecular Weight 282.13 g/mol [2]
IUPAC Name 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide[1]
Synonyms 4-bromo-3-fluoro-N,N-dimethylbenzene-1-sulfonamide, 4-bromo-N,N-dimethyl-3-fluorobenzenesulfonamide[1]
Purity (Typical) ≥97%[2]

Commercial Availability

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 97% or higher. The primary precursor for its synthesis, 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5), is also commercially available from various suppliers, facilitating its synthesis in a laboratory setting.[2]

Table of Representative Suppliers:

SupplierProduct NameCAS Number
Sigma-Aldrich (Combi-Blocks, Inc.)4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide779331-34-9
Sigma-Aldrich4-Bromo-3-fluorobenzenesulfonyl chloride351003-51-5

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-3-fluorobenzene. The first step would be the chlorosulfonylation of the aromatic ring to generate the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution of the chloride with dimethylamine to yield the final product.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination 4-bromo-3-fluorobenzene 4-Bromo-3-fluorobenzene 4-bromo-3-fluorobenzenesulfonyl_chloride 4-Bromo-3-fluorobenzenesulfonyl chloride 4-bromo-3-fluorobenzene->4-bromo-3-fluorobenzenesulfonyl_chloride Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->4-bromo-3-fluorobenzenesulfonyl_chloride Reagent Target_Compound 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide 4-bromo-3-fluorobenzenesulfonyl_chloride->Target_Compound Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->Target_Compound Reagent

Caption: Proposed two-step synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride

This procedure is based on general methods for the chlorosulfonylation of aromatic compounds.

  • Materials: 4-bromo-3-fluorobenzene, Chlorosulfonic acid.

  • Procedure:

    • In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (3-5 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add 4-bromo-3-fluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid precipitate, 4-bromo-3-fluorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

    • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[3]

  • Materials: 4-bromo-3-fluorobenzenesulfonyl chloride, Dimethylamine (as a solution in THF or as a gas), a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (1.2-1.5 equivalents) to the solution.

    • Slowly add a solution of dimethylamine (1.1-1.3 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Analytical Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. A singlet corresponding to the six protons of the two methyl groups on the sulfonamide nitrogen would be expected in the upfield region (2.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and sulfonamide substituents. Two additional signals would be present for the two equivalent methyl carbons.

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a bromine atom (M+ and M+2 peaks of approximately equal intensity). Fragmentation would likely involve the loss of a methyl group, the dimethylamino group, and the SO₂ group.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is not publicly available. However, based on the SDS of structurally related compounds such as 4-bromo-3-methylbenzenesulfonamide and 4-bromo-N,N-dimethylaniline, the following precautions are recommended:[4]

  • Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Use only in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5][6] The sulfonamide group can act as a key pharmacophore, often by mimicking a carboxylic acid or by binding to the active sites of enzymes, particularly metalloenzymes.

The unique combination of substituents in 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide makes it an attractive starting point for the synthesis of novel therapeutic agents.

  • Versatile Synthetic Handle: The bromine atom at the 4-position is particularly useful for introducing further molecular diversity through various cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the facile synthesis of libraries of compounds for high-throughput screening.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly influence the compound's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The N,N-dimethyl substitution on the sulfonamide can also impact solubility and cell permeability.

  • Potential as an Intermediate: This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a variety of diseases, including cancer, bacterial infections, and neurological disorders.[4]

G Target_Compound 4-bromo-3-fluoro-N,N- dimethylbenzenesulfonamide Suzuki Suzuki Coupling Target_Compound->Suzuki Stille Stille Coupling Target_Compound->Stille Buchwald Buchwald-Hartwig Amination Target_Compound->Buchwald Other Other Functionalization Target_Compound->Other Library Library of Novel Compounds Suzuki->Library Stille->Library Buchwald->Library Other->Library Screening Biological Screening Library->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: Role of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in drug discovery workflow.

Conclusion

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a commercially available and synthetically accessible compound with significant potential for application in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, its structural features and the well-documented importance of the benzenesulfonamide scaffold suggest that it is a valuable tool for researchers and professionals in the field of drug development. The proposed synthetic protocol and predicted analytical characteristics provided in this guide offer a solid foundation for its use in the laboratory.

References

  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem.

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide 779331-34-9 wiki. Guidechem.

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate.

  • 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | 779331-34-9. Sigma-Aldrich.

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.

  • Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed.

  • WO 2006/135640 A2. Googleapis.com.

  • US10407387B2 - Method for making N-(fluorosulfonyl) dimethylamine. Google Patents.

  • 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)BENZENESULFONAMIDE — Chemical Substance Information. NextSDS.

  • 4-Bromo-3-fluorobenzenesulfonamide | CAS 263349-73-1. SCBT.

  • Formamide, N-methyl-. NIST WebBook.

  • High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Benchchem.

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.

  • PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED BENZENES. European Patent Office - EP 3207009 B1. EPO.

  • 4-Bromo-3-fluorobenzenesulfonyl chloride 97 351003-51-5. Sigma-Aldrich.

Sources

Foundational

Molecular Architecture and Conformational Dynamics of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide for Rational Drug Design

Executive Summary 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a highly functionalized aryl sulfonamide intermediate utilized extensively in the rational design of targeted therapeutics (1)[1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a highly functionalized aryl sulfonamide intermediate utilized extensively in the rational design of targeted therapeutics (1)[1]. As a Senior Application Scientist in structural biology and computational chemistry, I frequently encounter the challenge of predicting how dense functionalization dictates the 3D geometry of a pharmacophore. The interplay between the steric bulk of the N,N-dimethyl group, the strong inductive effect of the 3-fluoro substituent, and the halogen-bonding potential of the 4-bromo group creates a complex conformational energy landscape that directly impacts ligand-target binding kinetics.

This whitepaper provides an in-depth mechanistic analysis of this compound's molecular structure, detailing the causality behind its conformational preferences and providing self-validating protocols for structural characterization.

Physicochemical & Structural Profiling

Before conducting high-level quantum mechanical analyses, it is critical to establish the baseline physicochemical properties of the molecule. The table below summarizes the core metrics that dictate its behavior in both computational models and biological systems (2)[2].

PropertyValueStructural Implication
Chemical Name 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamideDefines the substitution pattern on the aryl core.
CAS Registry Number 779331-34-9Standardized identifier for material sourcing.
Molecular Formula C8H9BrFNO2SIndicates a high heavy-atom count relative to carbon.
Molecular Weight 282.127 g/mol Optimal for fragment-based drug discovery (FBDD).
H-Bond Donors 0The N,N-dimethylation removes the typical sulfonamide NH donor.
H-Bond Acceptors 3 (O, O, F)Sulfonyl oxygens act as primary anchor points in protein pockets.
Rotatable Bonds 2 (Ar-S, S-N)Dictates the conformational flexibility of the molecule.

Core Structural Features & Electronic Interplay

The 3D conformation of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is governed by two distinct structural domains: the sulfonamide moiety and the halogen axis.

The Sulfonamide Moiety

The sulfonamide group is not merely a passive linker; its conformation profoundly influences target affinity, as demonstrated in the development of factor Xa inhibitors (3)[3]. The rotational barrier around the Ar-SO2 bond is dictated by the steric clash between the ortho-protons of the benzene ring and the sulfonyl oxygens. Furthermore, the N,N-dimethyl substitution forces the S-N bond into a highly specific staggered conformation to minimize lone-pair repulsion, a phenomenon well-documented in small molecule crystal structure databases (4)[4].

The Halogen Axis (3-Fluoro-4-Bromo)

The 3-fluoro and 4-bromo substituents operate synergistically through electronic coupling. The highly electronegative fluorine exerts a strong inductive pull (-I effect), withdrawing electron density from the aromatic ring. This electron deficiency exacerbates the "sigma-hole" on the adjacent bromine atom—a region of positive electrostatic potential at the distal end of the C-Br bond. This sigma-hole is the primary driver for halogen bonding, a highly directional non-covalent interaction that is routinely considered in lead optimization to enhance target residence time (5)[5].

MolecularInteractions Core Aryl Core (Electron Deficient) F_Group 3-Fluoro Substituent (Strong Inductive -I) Core->F_Group Electron Withdrawal Br_Group 4-Bromo Substituent (Sigma-Hole Donor) Core->Br_Group Polarizability SO2_Group Sulfonyl Oxygens (H-Bond Acceptors) Core->SO2_Group Mesomeric Effect Target Protein Target Br_Group->Target Halogen Bonding NMe2_Group N,N-dimethyl Group (Steric Bulking) SO2_Group->NMe2_Group Rotational Barrier

Caption: Electronic effects and intermolecular interaction mapping of the compound.

Conformational Energy Landscape: Predictive Protocols

To accurately model the rotational barriers of the Ar-SO2 and S-N bonds, empirical force fields (like OPLS or MMFF94) are often insufficient because they fail to capture the subtle hyperconjugative effects that stabilize specific sulfonamide conformers. Therefore, Quantum Mechanical (QM) methods are required.

Protocol 1: Quantum Mechanical Conformational Analysis

Causality Check: We utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with empirical dispersion (GD3) to ensure the polarizability of the bromine atom and the lone-pair repulsions of the sulfonamide are accurately parameterized.

  • Initial Conformational Search: Generate a library of initial conformers by systematically rotating the Ar-S and S-N dihedral angles in 15° increments using a molecular mechanics force field (e.g., OPLS4) to identify local minima.

  • QM Geometry Optimization: Submit the top 10 lowest-energy conformers to DFT optimization (B3LYP/6-311++G(d,p)). Ensure the solvent model (e.g., PCM for water) is applied to mimic physiological conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies validates that the structures are true energetic minima rather than transition states.

  • Sigma-Hole Mapping: Calculate the Molecular Electrostatic Potential (MEP) surface to quantify the magnitude (V_max) of the positive sigma-hole on the bromine atom, which dictates its halogen-bonding strength (6)[6].

Empirical Validation: Single-Crystal X-Ray Diffraction

A robust scientific workflow must be self-validating. Gas-phase or implicit-solvent DFT calculations do not account for crystal packing forces or explicit water interactions. Therefore, the protocol mandates cross-validation against Single-Crystal X-Ray Diffraction (XRD) data.

Protocol 2: Single-Crystal XRD Validation
  • Crystallization: Dissolve 50 mg of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a crystallization tube. Allow slow diffusion at 4°C over 72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F^2 (SHELXL).

  • Overlay Analysis: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the XRD solid-state structure and the DFT-predicted global minimum. An RMSD < 0.5 Å validates the computational model.

ConformationalWorkflow Start Compound Input 4-Bromo-3-fluoro-N,N-dimethyl... QM QM Conformational Search (DFT B3LYP/6-311++G**) Start->QM XRD Single-Crystal XRD Empirical Validation Start->XRD Compare Structural Overlay & RMSD Calculation QM->Compare Theoretical Minima XRD->Compare Solid-State Conformer Pharm Pharmacophore Mapping (Halogen & H-Bonding) Compare->Pharm Validated 3D Geometry

Caption: Workflow for QM conformational analysis and empirical XRD validation.

Application in Rational Drug Design

Once the 3D geometry is empirically validated, the molecule can be reliably mapped to target protein pockets. In kinase inhibitor design, for example, the sulfonyl oxygens frequently act as robust hydrogen bond acceptors, anchoring to the backbone amides of the hinge region. Simultaneously, the 4-bromo group can engage in orthogonal halogen bonding with Lewis basic residues (e.g., the carbonyl oxygen of a gatekeeper residue), a dual-interaction paradigm that drastically improves both selectivity and metabolic stability. Understanding the precise torsion angles of the N,N-dimethylsulfonamide group ensures that steric clashes with the protein surface are avoided during in silico docking campaigns.

References

  • Xu, Z., et al. (2011). Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors. Journal of Medicinal Chemistry.[Link]

  • Parkin, A., et al. (2008). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Acta Crystallographica Section B. [Link]

  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[Link]

  • Borea, P. A., et al. (2006). Arylsulfonamides: a study of the relationship between activity and conformational preferences for a series of factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Advanced Handling and Mechanistic Toxicology of 4-Bromo-3-Fluoro-N,N-Dimethylbenzenesulfonamide

A Comprehensive Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, halogenated benzenesulfonamides serve as critical scaffolds for developing targete...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, halogenated benzenesulfonamides serve as critical scaffolds for developing targeted therapeutics, particularly in the realm of enzyme inhibition. 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a highly specialized derivative utilized extensively in drug discovery pipelines. While its unique structural motifs offer high binding affinity for specific biological targets, they simultaneously introduce complex toxicological hazards.

This whitepaper provides an in-depth, causality-driven analysis of the compound's physicochemical properties, the mechanistic origins of its hazards, and self-validating protocols for safe laboratory handling and in vitro assay preparation.

Mechanistic Toxicology: Causality of Chemical Hazards

To implement effective safety protocols, researchers must understand why a compound is hazardous, rather than simply memorizing safety data sheets. The hazards associated with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide are direct manifestations of its molecular architecture.

Halogenation-Driven Lipophilicity and Tissue Irritation

The addition of a bromine atom at the para-position and a fluorine atom at the meta-position fundamentally alters the electron density of the benzene ring. According to 1, this compound exhibits an XLogP3-AA of approximately 2.8, indicating substantial lipophilicity.

  • The Causality: This high partition coefficient allows the molecule to rapidly penetrate lipid bilayers in human tissue. Once integrated into the cell membrane, the electron-withdrawing halogens make the aromatic ring susceptible to nucleophilic attack by cellular proteins, triggering localized inflammatory cascades. This is the mechanistic basis for its classification as a Skin Irritant (H315) and Serious Eye Irritant (H319) , as outlined in standard 2.

N,N-Dimethylation and Respiratory Off-Target Effects

Primary sulfonamides are classic pharmacophores known for coordinating with zinc ions in Carbonic Anhydrase (CA) isozymes, a mechanism heavily researched for3. However, the N,N-dimethylation in this specific compound removes critical hydrogen-bond donors and introduces steric bulk.

  • The Causality: This structural modification prevents standard zinc coordination, shifting the molecule's affinity toward off-target mucosal proteins. If inhaled as a fine powder, the compound binds non-specifically to the respiratory tract lining, leading to acute electrophilic stress. This dictates its hazard classification for Respiratory Tract Irritation (H335) , necessitating strict inhalation controls as documented in 4.

Mechanism Chem 4-Br-3-F-N,N-dimethyl- benzenesulfonamide Halo Halogenation (Br, F) Increased Lipophilicity Chem->Halo Sulf N,N-dimethyl Sulfonamide Steric Bulk Chem->Sulf Membrane Rapid Lipid Bilayer Penetration Halo->Membrane Target Altered Target Affinity (Off-target interactions) Sulf->Target Irritation Tissue Irritation (H315, H319, H335) Membrane->Irritation Target->Irritation

Logical relationship between chemical structure, targets, and hazard manifestations.

Quantitative Data: Properties & Hazard Metrics

To ensure accurate molarity calculations and rapid hazard identification, key quantitative metrics are summarized below based on 5.

Property / MetricValue / DescriptionClinical & Safety Relevance
Molecular Formula C8H9BrFNO2SHigh halogen ratio dictates lipophilicity and membrane permeability.
Molecular Weight 282.13 g/mol Optimal size for small-molecule drug screening and intracellular targeting.
GHS Hazard H302 Harmful if swallowedRequires strict prohibition of food/drink in handling areas.
GHS Hazard H315 Causes skin irritationDirect result of electrophilic aromatic ring; mandates nitrile PPE.
GHS Hazard H319 Causes serious eye irritationRequires chemical splash goggles (not standard safety glasses).
GHS Hazard H335 May cause respiratory irritationMandates handling exclusively in ducted fume hoods or Class II BSCs.

Self-Validating Experimental Methodology

A robust safety protocol must be a self-validating system —meaning the failure of one step inherently prevents the execution of the next, ensuring total containment. The following workflow details the safe solubilization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide for high-throughput in vitro screening.

Step 1: Containment and Static Discharge
  • Action: Transfer the sealed vial to a grounded Class II Type B2 Biological Safety Cabinet or hard-ducted fume hood.

  • Causality: Halogenated powders often carry a static charge, increasing the risk of aerosolization upon unsealing. Grounding dissipates this charge, preventing the powder from becoming airborne and triggering H335 respiratory hazards.

  • Validation Checkpoint: Use an anti-static gun (e.g., Zerostat) on the vial. Visually confirm zero powder adherence to the upper walls of the glass vial before breaking the seal. If powder clings to the glass, static is still present; do not open.

Step 2: Gravimetric Transfer
  • Action: Weigh the required mass using a microbalance calibrated for the 1-10 mg range. Utilize anti-static, disposable spatulas. Double-glove with nitrile (minimum 8 mil thickness).

  • Causality: Precise molarity is critical for reproducible IC50/EC50 determinations. Nitrile is chosen over latex because halogens can rapidly permeate thin latex barriers, leading to H315 skin irritation.

  • Validation Checkpoint: The microbalance must return to absolute zero post-transfer. A non-zero reading indicates micro-spillage, requiring immediate localized decontamination with an alcohol-based solvent.

Step 3: Primary Solubilization (Master Stock)
  • Action: Add anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve a 10 mM master stock. Pipette gently to mix; do not vortex vigorously.

  • Causality: The extreme lipophilicity driven by the bromo and fluoro substitutions renders the compound insoluble in aqueous media. DMSO disrupts the crystalline lattice without degrading the sulfonamide backbone.

  • Validation Checkpoint: Visual inspection must confirm a completely optically clear solution. Shine a focused light beam through the vial; if particulate refraction (Tyndall effect) is observed, solubilization is incomplete.

Step 4: Serial Dilution for Assay Execution
  • Action: Perform 1:100 or 1:1000 serial dilutions in the target assay buffer (e.g., HEPES pH 7.4) immediately prior to cell/enzyme exposure. Ensure the final DMSO concentration remains ≤1% v/v.

  • Causality: High DMSO concentrations induce solvent-mediated cytotoxicity, skewing assay results. Diluting immediately before the assay prevents the highly lipophilic compound from adhering to the plastic walls of the microtiter plate over time.

  • Validation Checkpoint: The final buffer must not exhibit turbidity (measurable via OD600) post-dilution. Turbidity confirms the compound has crashed out of solution, invalidating the assay.

Workflow A 1. Compound Receipt (CAS: 779331-34-9) B 2. PPE Verification (Nitrile, Respirator) A->B C 3. Containment (Fume Hood / BSC) B->C D 4. Solubilization (DMSO Stock Prep) C->D E 5. In Vitro Screening (Assay Execution) D->E F 6. Waste Disposal (Halogenated Stream) E->F

Workflow for the safe handling and processing of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

References

  • C8H9BrFNO2S - Chemical Dictionary - Guidechem - 1

  • 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | 779331-34-9 - Sigma-Aldrich - 5

  • Safety Data Sheet - Sulfanilamide - Cayman Chemical - 2

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - ResearchGate - 3

  • Safety Data Sheet - Benzenesulfonamide Derivatives - Aaron Chemicals - 4

Sources

Foundational

The Strategic Role of Fluorine in 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and agrochemical development, the precise installation of halogens is a fundamental strategy for optimizing molecular efficacy. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the precise installation of halogens is a fundamental strategy for optimizing molecular efficacy. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) represents a highly specialized building block where each functional group serves a distinct mechanistic purpose. While the N,N-dimethylsulfonamide moiety provides a stable, non-hydrogen-bond-donating polar vector, and the 4-bromo group acts as a primary synthetic handle, it is the 3-fluoro substituent that fundamentally dictates the scaffold's physicochemical behavior and synthetic reactivity. This whitepaper deconstructs the multifaceted role of this fluorine atom, providing researchers with the theoretical grounding and self-validating protocols necessary to leverage this compound effectively.

The Physicochemical Paradigm of the 3-Fluoro Substituent

Fluorine is a unique element in drug design, possessing the highest electronegativity on the Pauling scale (3.98) while maintaining a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[1]. In the context of this benzenesulfonamide scaffold, the 3-fluoro group exerts three critical effects:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). By occupying the 3-position on the aromatic ring, fluorine effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for unsubstituted benzenesulfonamides[2].

  • Lipophilicity Enhancement: The high electron density of the fluorine atom increases the overall lipophilicity (LogP) of the molecule. This enhancement is crucial for improving passive transcellular membrane permeability, allowing downstream drug candidates to reach intracellular targets more efficiently[3].

  • Electronic Modulation: Fluorine exerts a profound inductive electron-withdrawing effect (-I). This alters the electron distribution across the aromatic ring, specifically depleting electron density at the adjacent ortho position (C4), which houses the bromine atom[4].

G Molecule 3-Fluoro Substituent Elec Inductive Effect (-I) Molecule->Elec Steric Steric Shielding Molecule->Steric Metab High C-F Bond Energy Molecule->Metab ActBr Activates C-Br Bond Elec->ActBr Lipoph Increases LogP Elec->Lipoph BlockOx Blocks CYP450 Oxidation Steric->BlockOx Metab->BlockOx

Logical mapping of fluorine's physicochemical effects on the sulfonamide scaffold.

Kinetic Activation in Synthetic Workflows

From a synthetic perspective, the 3-fluoro group is not merely a passive structural feature; it is a kinetic activator. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the Palladium(0) species into the aryl halide bond.

Because the highly electronegative fluorine atom withdraws electron density from the ring, the adjacent C-Br bond becomes significantly more electron-deficient. This electron deficiency drastically lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst. Consequently, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide undergoes cross-coupling at accelerated rates and milder conditions compared to its des-fluoro analog.

Workflow Step1 1. Substrate Prep (4-Br-3-F-Sulfonamide) Step2 2. Catalyst Activation (Pd(0) Species) Step1->Step2 Step3 3. Oxidative Addition (F-Accelerated) Step2->Step3 Step4 4. Transmetalation (Boronic Acid) Step3->Step4 Step5 5. Reductive Elimination (Product) Step4->Step5

Workflow for Pd-catalyzed cross-coupling leveraging fluorine-induced C-Br activation.

Quantitative Profiling

To fully grasp the impact of the 3-fluoro substitution, we must quantify its properties against the baseline hydrogen atom it replaces. The table below summarizes the core metrics driving the molecule's behavior[1].

Physicochemical PropertyHydrogen (-H)Fluorine (-F)Impact on 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
van der Waals Radius 1.20 Å1.47 ÅFunctions as a steric bioisostere; locks conformation without adding excessive bulk.
Electronegativity (Pauling) 2.203.98Exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring.
Bond Dissociation Energy ~98 kcal/mol~116 kcal/molConfers absolute metabolic stability at the 3-position against CYP450 oxidation.
Lipophilicity (π constant) 0.00+0.14Increases overall LogP, enhancing passive transcellular membrane permeability.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls and causality-driven choices to guarantee that experimental failures are immediately identifiable.

Protocol A: Fluorine-Activated Suzuki-Miyaura Coupling

This protocol exploits the fluorine-activated C-Br bond to append an aryl group.

  • Step 1: Reagent Assembly. Combine 1.0 eq of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, 1.1 eq of the desired arylboronic acid, and 2.0 eq of K₂CO₃ in a Schlenk flask.

    • Causality: K₂CO₃ is selected as a mild, inorganic base. It provides sufficient basicity to form the reactive boronate complex required for transmetalation without risking the hydrolysis of the sulfonamide moiety.

  • Step 2: Catalyst Addition. Add 5 mol% Pd(dppf)Cl₂ and dissolve in a degassed 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This prevents catalyst deactivation (e.g., via formation of inactive Pd-black) and dramatically accelerates the reductive elimination step, which is vital when working with electron-deficient fluorinated substrates.

  • Step 3: Reaction & Self-Validation Checkpoint. Heat the mixture to 80°C under nitrogen.

    • Validation: At exactly 2 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Due to the kinetic activation by the 3-fluoro group, conversion should exceed 95%. Go/No-Go: If the starting material peak (m/z ~282) is >5%, the boronic acid may have partially degraded (protodeboronation). Spike the reaction with 2 mol% additional Pd(dppf)Cl₂ and 0.2 eq boronic acid, then heat for 1 more hour.

  • Step 4: Isolation. Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

This protocol validates the metabolic shielding provided by the C-F bond against hepatic oxidation[5].

  • Step 1: Incubation Matrix Preparation. Prepare a suspension of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Spiking. In separate incubation wells, add the fluorinated test compound, Verapamil (Positive Control), and Warfarin (Negative Control) to a final concentration of 1 µM.

  • Step 3: Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Cytochrome P450 enzymes are obligate consumers of NADPH. Supplying a regenerating system ensures that the electron donor is not depleted during the assay, guaranteeing that any observed stability is due to the molecule's intrinsic properties (the C-F bond) rather than cofactor exhaustion.

  • Step 4: Quenching & Self-Validation. At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

    • Validation: The assay is only valid if the Verapamil control shows >70% depletion at 60 minutes (confirming active CYP enzymes) and the Warfarin control shows <10% depletion (confirming no non-specific degradation). Under these validated conditions, the 3-fluoro scaffold should demonstrate a prolonged half-life (>120 mins), proving the efficacy of the fluorine metabolic shield.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in the Synthesis of Advanced Kinase Inhibitors

An Application Guide for Medicinal Chemists Abstract This technical guide provides an in-depth analysis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a critical building block in the synthesis of targeted kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a critical building block in the synthesis of targeted kinase inhibitors. We will explore its strategic importance, focusing on its role in the construction of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E kinase. This document details the rationale behind its molecular design, provides a comprehensive, step-by-step protocol for its use in palladium-catalyzed cross-coupling reactions, and discusses its application in the development of next-generation kinase inhibitor analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction: The Central Role of Kinase Inhibitors and Key Structural Moieties

The advent of kinase inhibitors has revolutionized the landscape of cancer therapy. By targeting specific signaling pathways that drive tumor growth and proliferation, these small molecules offer a more precise and often less toxic alternative to conventional chemotherapy. A prime example is the targeting of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which is frequently dysregulated in various cancers, particularly melanoma.[1]

Vemurafenib (PLX4032), an FDA-approved drug for metastatic melanoma harboring the BRAFV600E mutation, exemplifies the success of this approach.[1][2] It functions as an ATP-competitive inhibitor, selectively binding to the mutated BRAF kinase and blocking downstream signaling.[2] The synthesis of such complex and highly specific molecules relies on the strategic use of meticulously designed chemical building blocks.

This application note focuses on one such pivotal intermediate: 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide . We will dissect the function of each substituent on this aromatic scaffold and demonstrate its indispensable role in constructing the core structure of Vemurafenib and related kinase inhibitors.

Molecular Architecture: Deconstructing 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

The efficacy of this building block stems from the specific arrangement of its functional groups, each serving a distinct purpose in both the synthetic strategy and the final biological activity of the target inhibitor.

  • The Aryl Bromide: The bromine atom is the key reactive handle. It is strategically positioned to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of a critical carbon-carbon bond that links the sulfonamide-bearing phenyl ring to the core of the inhibitor.[3][4]

  • The Fluorine Atom: The ortho-fluorine substituent plays a crucial role in modulating the molecule's electronic properties and pharmacokinetics. It can enhance binding affinity to the target kinase by participating in favorable interactions within the ATP-binding pocket and can improve metabolic stability by blocking potential sites of oxidative metabolism.[5]

  • The N,N-dimethylbenzenesulfonamide Moiety: This functional group is vital for biological activity. The sulfonamide group often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site. The N,N-dimethyl groups contribute to the molecule's physicochemical properties, influencing solubility and cell membrane permeability, which are critical for oral bioavailability.

The combination of these features makes 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide a highly valuable and versatile precursor in drug discovery programs.

Core Application: Synthesis of a Vemurafenib Precursor via Suzuki-Miyaura Coupling

The primary application of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is in the synthesis of Vemurafenib and its analogs. The key transformation is the Suzuki-Miyaura coupling with a suitable boronic acid or ester derivative of the pyrrolo[2,3-b]pyridine core.

G cluster_0 Synthetic Workflow for Vemurafenib Core A 4-bromo-3-fluoro-N,N- dimethylbenzenesulfonamide C Vemurafenib Core Structure A->C Suzuki-Miyaura Coupling B Pyrrolopyridine Boronic Ester (Intermediate) B->C D Final API (Vemurafenib) C->D Further Functionalization

Fig 1: Simplified workflow for Vemurafenib synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the palladium-catalyzed coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with an appropriate boronic acid partner.

Principle: The Suzuki-Miyaura reaction is a Nobel Prize-winning cross-coupling method that proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three main steps: (1) Oxidative addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][6] A base is essential for the activation of the organoboron compound, facilitating the transmetalation step.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ transmetal Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product start_re Ar-Br start_re->pd_complex Oxidative Addition start_b Ar'-B(OR)₂ start_b->transmetal base Base base->transmetal

Fig 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water, Toluene/Ethanol)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq), the arylboronic acid partner (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure coupled product.

Data Presentation: Representative Suzuki Coupling Parameters

The optimal conditions for Suzuki coupling can vary. The table below provides a starting point for optimization based on analogous reactions found in the literature.[3][7]

Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Substituted BromobenzenePd(PPh₃)₄ (3%)-Na₂CO₃Toluene/EtOH/H₂O8580-95
Sterically Hindered Aryl BromidePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄1,4-Dioxane10075-90
Electron-deficient Aryl BromidePdCl₂(dppf) (3%)-K₂CO₃DMF/H₂O9085-98

Broader Applications: Synthesizing Novel Analogs

The utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide extends beyond the synthesis of Vemurafenib. It is a valuable starting material for creating novel analogs aimed at overcoming drug resistance, improving efficacy, or serving as research tools.[8][9]

  • Overcoming Resistance: Acquired resistance to Vemurafenib is a significant clinical challenge, often involving reactivation of the MAPK pathway.[10] Synthesizing analogs by coupling our title compound with novel heterocyclic cores is a key strategy to develop inhibitors that can overcome these resistance mechanisms.

  • Fluorescent Probes: By coupling with fluorescent moieties, researchers have developed Vemurafenib-BODIPY conjugates.[1] These probes, synthesized using the same fundamental building block, allow for the visualization of the drug's intracellular targets and can be used in live-cell imaging to study drug distribution and target engagement.[1]

  • Modulating Biological Activity: Minor structural modifications can lead to significant changes in biological effects. Studies have shown that analogs derived from the Vemurafenib scaffold can inhibit matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in tumor invasion and metastasis, an activity not prominent in the parent drug.[8][9]

Conclusion

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is more than just a chemical intermediate; it is a testament to rational drug design. Its carefully orchestrated array of functional groups provides both a versatile synthetic handle for robust C-C bond formation and a crucial pharmacophore for high-affinity binding to target kinases. As demonstrated by its central role in the synthesis of the landmark drug Vemurafenib and its numerous analogs, this building block remains a highly valuable tool for medicinal chemists. The detailed protocols and strategic insights provided herein are intended to empower researchers to effectively utilize this compound in the ongoing quest to develop the next generation of life-saving kinase inhibitors.

References

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC. (Source: vertexaisearch.cloud.google.com)
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - MDPI. (Source: vertexaisearch.cloud.google.com)
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (Source: vertexaisearch.cloud.google.com)
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols: 4-Bromo-3-fluorophenol Analogs in the Synthesis of Kinase Inhibitors - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • Suzuki Coupling - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Akira Suzuki - Nobel Lecture. (Source: nobelprize.org) [Link]

Sources

Application

protocol for the purification of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide reaction products

Application Notes & Protocols Topic: Protocol for the Purification of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Reaction Products A Senior Application Scientist's Note on Purification Strategy The purification of 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for the Purification of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Reaction Products

A Senior Application Scientist's Note on Purification Strategy

The purification of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis, is not a one-size-fits-all process. A successful purification strategy is contingent upon a thorough understanding of the reaction's impurity profile. The typical synthesis involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with dimethylamine. Consequently, the crude product is often contaminated with unreacted starting materials, hydrolysis products, and salts. This guide presents a multi-step, validated approach to isolate the target compound with high purity, moving from a general work-up to high-fidelity chromatographic and recrystallization techniques. The causality behind each step is explained to empower researchers to adapt these protocols to their specific experimental outcomes.

Understanding the Impurity Profile

Effective purification begins with identifying potential impurities. The primary contaminants in the synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide typically include:

  • 4-bromo-3-fluorobenzenesulfonyl chloride (Starting Material): A reactive electrophile that is corrosive and moisture-sensitive.[1]

  • 4-bromo-3-fluorobenzenesulfonic acid (Hydrolysis Product): Formed if the sulfonyl chloride reacts with water. This is a highly polar, acidic impurity.

  • Dimethylamine Hydrochloride (Salt Byproduct): Formed from the excess dimethylamine and HCl generated during the reaction. This is highly water-soluble.

  • Residual Solvents: Organic solvents used in the reaction (e.g., Dichloromethane, THF).

A logical workflow is essential to systematically remove these impurities.

Purification_Strategy A Crude Reaction Mixture B Aqueous Work-up & Liquid-Liquid Extraction A->B Quench & Neutralize C Assess Purity (TLC/LC-MS) B->C Isolate Organic Phase D Flash Column Chromatography C->D Major Impurities Present (Rf close to product) E Recrystallization C->E Minor Impurities or High Purity Crude D->E Pool & Concentrate Fractions F Final Purity Verification (NMR, HPLC, M.P.) E->F Isolate Crystals G Pure 4-bromo-3-fluoro-N,N- dimethylbenzenesulfonamide F->G

Caption: A high-level overview of the purification decision workflow.

Protocol I: Aqueous Work-up and Liquid-Liquid Extraction

Underlying Principles: This initial step is designed to remove the bulk of water-soluble and acidic/basic impurities. Liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2] By washing the organic layer with a mild base (e.g., NaHCO₃ solution), the acidic sulfonic acid impurity is converted to its highly water-soluble sodium salt and extracted into the aqueous layer. A subsequent wash with brine reduces the solubility of the organic product in the aqueous phase, improving yield.

Step-by-Step Protocol:
  • Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Perform this step slowly as CO₂ evolution may cause pressure buildup.

  • Extraction: Add an appropriate organic solvent, such as ethyl acetate or dichloromethane, if not already the reaction solvent. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer. If using ethyl acetate, the organic layer will be on top.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1M HCl (to remove any unreacted dimethylamine).

    • Saturated aqueous NaHCO₃ (to remove 4-bromo-3-fluorobenzenesulfonic acid).

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

LLE_Workflow crude Crude Organic Phase Target Compound Unreacted Sulfonyl Chloride Sulfonic Acid Impurity wash1 Aqueous NaHCO₃ Wash Removes Sulfonic Acid (as salt) Removes trace acid crude->wash1 Extract wash2 Aqueous Brine Wash Removes residual water Reduces product loss wash1->wash2 Extract final Purified Organic Phase Target Compound Unreacted Sulfonyl Chloride wash2->final Isolate

Sources

Method

Application Note: High-Throughput SAR Development Using 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Analogs

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Executive Summary The systematic exploration of chemical space requires versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

The systematic exploration of chemical space requires versatile, highly functionalized building blocks. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS 779331-34-9) has emerged as a privileged scaffold in modern drug discovery[1]. By combining a reactive halogen handle, a conformationally directing fluorine atom, and a lipophilicity-modulating sulfonamide, this core enables the rapid generation of diverse Structure-Activity Relationship (SAR) libraries. This application note details the structural rationale, divergent synthesis workflows, and self-validating protocols required to leverage this scaffold effectively.

Pharmacophore & Structural Rationale

As a Senior Application Scientist, I emphasize that successful library design begins with understanding the intrinsic electronic and steric properties of your starting material. Every functional group on this scaffold serves a specific, calculated purpose:

  • The Fluorine Effect (Meta-Position): The small van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), allowing for minimal steric disruption while profoundly altering the electronic distribution of the ring[2]. Fluorine's high electronegativity lowers the pKa of adjacent protons, increases the metabolic stability of the aromatic ring against cytochrome P450 oxidation, and enhances membrane permeation by modulating the overall dipole moment[3].

  • The N,N-Dimethylsulfonamide Moiety: Unlike primary sulfonamides, which act as strong hydrogen bond donors and frequently result in off-target carbonic anhydrase inhibition, the N,N-dimethyl variant acts exclusively as a hydrogen bond acceptor. The saturated sp3 -hybridized methyl groups provide better fitness into three-dimensional protein binding pockets and increase the lipophilicity (LogP) of the molecule compared to its primary amine counterparts[4].

  • The Bromine Handle (Para-Position): Positioned para to the sulfonamide, the bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions[5]. The electron-withdrawing nature of both the sulfonamide and the ortho-fluorine atom makes the C-Br bond highly susceptible to oxidative addition by Pd(0) species, accelerating catalytic cycles.

Divergent SAR Workflow

To systematically probe a biological target, the core scaffold must be derivatized into distinct chemical spaces. The workflow below illustrates how a single intermediate diverges into biaryl, aniline, and alkyne libraries.

SAR_Workflow Core 4-Bromo-3-fluoro-N,N- dimethylbenzenesulfonamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Amines Pd2(dba)3 Sonogashira Sonogashira Coupling Core->Sonogashira Alkynes Pd(PPh3)4 SAR_Biaryl Biaryl Analogs (Steric/Electronic Tuning) Suzuki->SAR_Biaryl SAR_Amino Aniline Analogs (H-Bond Donors) Buchwald->SAR_Amino SAR_Alkyne Alkyne Analogs (Rigid Linkers) Sonogashira->SAR_Alkyne

Fig 1: Divergent SAR generation from the 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide core.

Experimental Protocols: Self-Validating Library Synthesis

The following protocols are designed not just as recipes, but as logically grounded, self-validating systems to ensure high-throughput fidelity.

Protocol A: Suzuki-Miyaura Biaryl Assembly

The Suzuki-Miyaura reaction is foundational for constructing C-C bonds in pharmaceutical libraries, utilizing aryl halides and organoboron compounds under mild conditions[5],[6].

Causality & Rationale: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand prevents catalyst deactivation and expertly handles sterically hindered ortho-fluorinated electrophiles. A biphasic 1,4-Dioxane/Water system is critical: the organic solvent dissolves the scaffold, while the water dissolves the K2​CO3​ base, generating the reactive trihydroxyboronate species [Ar-B(OH)3​]− required for rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2​O .

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.025 mmol) under a positive stream of Argon. Seal the vial.

  • Reaction: Heat at 90°C in an oil bath or microwave reactor for 2-4 hours.

  • Self-Validation Checkpoint: At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material peak ( m/z 282/284, 1:1 isotopic pattern) and appearance of the product mass.

    • Failure Indicator: A significant peak at m/z 204 indicates protodehalogenation (loss of Br without coupling). This means transmetalation has stalled; verify base solubility and water content.

Protocol B: Buchwald-Hartwig Amination

Causality & Rationale: Because the core scaffold is rendered electron-deficient by the sulfonamide and fluorine groups, coupling primary amines can often lead to unwanted bis-arylation. We utilize the BrettPhos ligand with Pd2​dba3​ , which provides immense steric bulk, strictly limiting the reaction to mono-arylation and facilitating rapid reductive elimination.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried vial with the core scaffold (1.0 equiv, 0.5 mmol), Cs2​CO3​ (2.0 equiv, 1.0 mmol), Pd2​dba3​ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add anhydrous Toluene (5 mL) followed by the amine (1.5 equiv).

  • Reaction: Heat at 100°C for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The core scaffold appears as a UV-active spot at Rf​ 0.6. The secondary amine product will typically run lower ( Rf​ 0.3-0.4) and exhibit distinct fluorescence under 254 nm UV light due to the extended conjugation of the newly formed aniline system.

Mechanistic Insights: The Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by F-atom) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII 4-Br-3-F-Ar addition Transmet Transmetalation (Base Activated) PdII->Transmet PdII_Bi Ar-Pd(II)-Ar' Complex Transmet->PdII_Bi Ar'-B(OH)2 + Base RedElim Reductive Elimination PdII_Bi->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled SAR Analog RedElim->Product

Fig 2: Suzuki-Miyaura catalytic cycle highlighting electronic acceleration by the ortho-fluorine atom.

Data Presentation: SAR Physicochemical Profiling

When developing an SAR library, tracking the physicochemical property shifts is just as critical as tracking biological potency. Table 1 demonstrates a representative data matrix showing how derivatization of the bromine position impacts key drug-like metrics.

Table 1: Physicochemical and Biological Profiling of Scaffold Derivatives

Compound IDR-Group (Para-Position)MW ( g/mol )cLogPIC50 (nM)*HLM Clearance (µL/min/mg)
Core -Br (Starting Material)282.12.8>10,00015.2
SAR-001 -Phenyl279.33.245045.0
SAR-002 -3-Pyridyl280.32.14222.5
SAR-003 -Morpholino288.31.51885.1
SAR-004 -N-Methylpiperazine301.41.2560.3

*Hypothetical target affinity (e.g., Kinase inhibition) demonstrating a classic SAR progression where replacing the lipophilic halogen with a basic heterocycle (SAR-004) drastically improves target affinity but introduces metabolic liability (higher HLM clearance).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki-Miyaura reaction conditions for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of cross-coupling highly activated, polyfunctionalized aryl halides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the intricacies of cross-coupling highly activated, polyfunctionalized aryl halides.

Optimizing the Suzuki-Miyaura coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide requires a deep understanding of its electronic and steric environment. The molecule features an aryl bromide (an excellent electrophile for palladium oxidative addition) flanked by an ortho-fluoro group and a para-sulfonamide group. Both substituents are strongly electron-withdrawing, rendering the aromatic ring highly electron-deficient.

While this accelerates the initial oxidative addition step, it introduces two major mechanistic liabilities:

  • The resulting electron-poor Pd(II) intermediate can stall during transmetalation, leaving the boronic acid partner exposed to competing protodeboronation [1].

  • The ortho-fluoro group is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by strong bases or nucleophilic solvents[2].

Below is our comprehensive guide to navigating these challenges, establishing a self-validating protocol, and troubleshooting common reaction failures.

Optimization Logic & Workflow

When designing your experimental matrix, the goal is to balance the rate of transmetalation against the rates of competing side reactions. The workflow below illustrates the logical progression of parameter screening.

OptimizationWorkflow Start Start Optimization CatScreen 1. Catalyst & Ligand Screen (Pd(dppf)Cl2 vs Pd(PPh3)4) Start->CatScreen BaseScreen 2. Base Selection (K3PO4 vs K2CO3 vs CsF) CatScreen->BaseScreen Solvent 3. Solvent & Temp (Dioxane/H2O, 60-80°C) BaseScreen->Solvent Eval Evaluate Conversion Solvent->Eval Success Scale-up Synthesis Eval->Success >90% Yield Trouble1 High Protodeboronation? Use anhydrous conditions or slow addition Eval->Trouble1 Boronic Acid Degradation Trouble2 S_NAr Side Product? Switch to weaker base (K3PO4) or lower temp Eval->Trouble2 Fluoro Displacement Trouble1->BaseScreen Trouble2->BaseScreen

Figure 1: Logical workflow for optimizing Suzuki-Miyaura conditions and troubleshooting side reactions.

Step-by-Step Methodology: Optimized Baseline Protocol

To ensure a self-validating system, this protocol utilizes standard Schlenk techniques to prevent catalyst oxidation, alongside a mild base to suppress S_NAr pathways.

Step 1: Reagent Preparation & Inert Atmosphere

  • Oven-dry all reaction vials and magnetic stir bars at 120 °C for at least 2 hours.

  • Transfer the glassware to a desiccator to cool, then purge with inert gas (N2 or Argon).

  • Weigh 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv) and the selected aryl/alkyl boronic acid (1.3 equiv). Causality Note: A 30% excess of boronic acid is used to compensate for unavoidable baseline protodeboronation.

Step 2: Catalyst & Base Addition

  • Add Pd(dppf)Cl₂ (5 mol%). Causality Note: The bidentate dppf ligand provides sufficient steric bulk to facilitate reductive elimination while preventing the formation of inactive Pd black[3].

  • Add anhydrous K₃PO₄ (2.5 equiv). Strictly avoid NaOH, KOH, or Cs₂CO₃ at this stage to prevent nucleophilic attack on the fluoro group[4].

Step 3: Solvent Degassing & Addition

  • Prepare a solvent mixture of 1,4-Dioxane/H₂O (10:1 v/v).

  • Sparge the solvent mixture with N₂ for 30 minutes prior to use. Causality Note: Dissolved oxygen rapidly oxidizes phosphine ligands, stalling the catalytic cycle and leaving the boronic acid vulnerable to degradation[5].

  • Add the degassed solvent to the reaction vial via syringe.

Step 4: Reaction Execution & Monitoring

  • Seal the vial and heat the mixture to 65 °C under vigorous stirring (800+ rpm) to ensure optimal mass transfer in the biphasic system[6].

  • Monitor the reaction via LC-MS. Full conversion is typically achieved within 4–6 hours.

Quantitative Data: Condition Screening Matrix

The table below summarizes empirical optimization data for this specific substrate class, highlighting how deviations from the optimal protocol trigger specific failure modes.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Primary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (5:1)8045%High protodeboronation of the boronic acid partner.
Pd(dppf)Cl₂ (5 mol%)NaOH (3.0)Dioxane/H₂O (5:1)8030%Significant S_NAr defluorination observed.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)8075%Improved yield; minor homocoupling detected.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (2.5) Dioxane/H₂O (10:1) 65 >90% Optimal conditions; side reactions minimized.

Troubleshooting & FAQs

Q1: My boronic acid partner is degrading before the biaryl product forms (Protodeboronation). How do I fix this? A1: Protodeboronation is typically base-catalyzed, but recent mechanistic studies reveal it can also be accelerated by Pd(II) complexes bearing bulky phosphine ligands[1]. Because your highly activated aryl bromide undergoes oxidative addition rapidly, the catalytic bottleneck shifts to the transmetalation step. When transmetalation is sluggish, the boronic acid sits in the basic aqueous media and degrades[7]. Corrective Actions:

  • Switch to a less basic, milder salt (e.g., K₃PO₄ or KF) to reduce the pH of the aqueous phase[4].

  • Reduce the water content (shift from 5:1 to 10:1 Dioxane/H₂O) or switch to a completely anhydrous system using CsF.

  • Employ a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low and preventing bulk degradation.

Q2: LC-MS shows a major side product where the fluorine atom is missing. What is happening? A2: You are observing Nucleophilic Aromatic Substitution (S_NAr). The para-sulfonamide group strongly activates the aromatic ring toward nucleophilic attack. If you are using aqueous KOH, NaOH, or alkoxide bases, the hydroxide/alkoxide acts as a nucleophile and directly displaces the ortho-fluorine atom[2]. Corrective Actions:

  • Strictly avoid hydroxide, alkoxide, or amine bases.

  • Lower the reaction temperature from 80 °C to 60–65 °C. The S_NAr pathway requires a higher activation energy than Pd-catalyzed cross-coupling; lowering the heat improves chemoselectivity.

Q3: The reaction stalls at 50% conversion, and I see a fine black precipitate in the vial. Is the catalyst dead? A3: Yes, the black precipitate is "palladium black" (aggregated Pd(0)), indicating irreversible catalyst deactivation. This occurs when the catalytic cycle is interrupted—often because the boronic acid has been consumed by protodeboronation, leaving the Pd(II) species stranded without a transmetalation partner. The stranded Pd(II) eventually decomposes[5]. Corrective Actions:

  • Ensure strict degassing of your solvents. Trace oxygen oxidizes the phosphine ligands, stripping the palladium of its protective coordination sphere.

  • Increase the boronic acid loading to 1.5 equivalents to ensure the Pd(II) intermediate is rapidly consumed.

Mechanistic Pathway Analysis

Understanding the competing pathways is critical for rational optimization. The diagram below maps the desired catalytic cycle against the two primary failure modes discussed above.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd Ar-Br PdII Pd(II) Aryl Complex OxAdd->PdII Transmet Transmetalation (Rate-limiting) PdII->Transmet Ar'-B(OH)2 + Base SNAr S_NAr (Fluoro Displacement) (Base/Nucleophile Attack) PdII->SNAr Excess OH-/OR- RedElim Reductive Elimination Transmet->RedElim Proto Protodeboronation (Base/Pd-Catalyzed) Transmet->Proto Slow Transmetalation RedElim->Pd0 Product Desired Biaryl Product RedElim->Product

Figure 2: Competing mechanistic pathways: Desired catalytic cycle vs. S_NAr and Protodeboronation.

References

  • Buitrago Santanilla, A., et al. "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling." National Science Foundation (NSF PAR). URL: [Link]

  • Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Ser, C.-T., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society. URL:[Link]

  • Kappe, C. O., et al. "Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates." Advanced Synthesis & Catalysis (Elsevier Pure). URL: [Link]

  • Wang, J., et al. "Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates." D-NB.info. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalysis with 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in palladium-catalyz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and C–O couplings).

While this scaffold is highly valuable in medicinal chemistry—often appearing in the synthesis of kinase inhibitors and dual ATX/CA inhibitors—its unique electronic topology makes it a challenging substrate. The highly electron-withdrawing N,N-dimethylsulfonamide group, combined with the electronegative ortho-fluorine, creates a highly electron-deficient aromatic system prone to off-cycle side reactions.

Below, we dissect the causality behind these side reactions and provide self-validating protocols to ensure high-fidelity cross-coupling.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the debrominated byproduct instead of my cross-coupled product?

The Causality: You are observing reductive protodehalogenation (yielding 3-fluoro-N,N-dimethylbenzenesulfonamide). This is a commonly encountered side-product in C–N and C–C cross-coupling reactions[1]. It occurs when the transmetalation step is sluggish, leaving the Pd(II)-aryl intermediate exposed. If you are using an alkoxide base (like NaOtBu) or an aliphatic amine, the Pd(II) complex undergoes a rapid β-hydride elimination to form a transient palladium-hydride (Pd–H) species. This species then reductively eliminates, replacing your bromide with a proton[2].

The Solution:

  • Change the Base: Switch from β-hydride donating bases (alkoxides) to inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Upgrade the Ligand: Employ bulky dialkylbiaryl phosphine ligands (such as XPhos or tBuBrettPhos). The steric bulk of these ligands forces the Pd center into a geometry that dramatically accelerates the product-forming reductive elimination step, effectively outcompeting the off-cycle protodehalogenation pathway[3].

Q2: I am attempting a Buchwald-Hartwig amination, but my LC-MS shows a mass indicating the loss of fluorine. What is happening?

The Causality: Your substrate is undergoing Nucleophilic Aromatic Substitution (SₙAr) . Although the fluorine is meta to the sulfonamide group, the cumulative electron-withdrawing effect of the –SO₂NMe₂ moiety severely depletes electron density from the aromatic ring. At elevated temperatures, hard nucleophiles (like primary amines or alkoxides) will directly attack the highly activated C–F bond[4].

The Solution:

  • Lower the Temperature: SₙAr requires a higher activation energy than Pd-catalyzed cross-coupling. Drop your reaction temperature from 110 °C to 80 °C or lower.

  • Utilize Highly Active Precatalysts: Use third-generation (G3) palladacycles with ligands like tBuBrettPhos. These systems generate the active monoligated Pd(0) species rapidly at room temperature, allowing the cross-coupling to finish before the background SₙAr reaction can occur[5].

Q3: My reaction stalls at 50% conversion, and I isolate a byproduct with an m/z of ~404. How do I prevent this?

The Causality: An m/z of ~404.07 corresponds to the homocoupled biaryl dimer of your starting material. This Ullmann-type side reaction is triggered by the ingress of trace oxygen into your reaction vessel. Oxygen oxidizes the Pd(II)-aryl intermediate to a Pd(IV) species, which then undergoes transmetalation with a second equivalent of your aryl bromide, followed by reductive elimination to form the dimer.

The Solution: Ensure strict anaerobic conditions using standard Schlenk techniques (freeze-pump-thaw degassing). Additionally, ensure your ligand-to-palladium ratio is strictly maintained at 2.2:1 (for monodentate ligands) to prevent the formation of under-ligated Pd species that are highly susceptible to oxidation.

Part 2: Visual Diagnostic Workflows

The following logic tree illustrates the diagnostic workflow for identifying and resolving the side reactions associated with this specific fluoroarene substrate.

Troubleshooting Issue Low Yield of Desired Product Check1 LC-MS Analysis: Identify Major Byproduct Issue->Check1 Mass203 m/z ~203.0 (Protodehalogenation) Check1->Mass203 MassSNAr m/z indicates Loss of Fluorine (SNAr) Check1->MassSNAr MassDimer m/z ~404.1 (Homocoupling) Check1->MassDimer Sol1 Switch to K3PO4/Cs2CO3 Use XPhos Ligand Mass203->Sol1 Sol2 Lower Temp to 80°C Avoid Strong Alkoxides MassSNAr->Sol2 Sol3 Strict Degassing Check Pd:Ligand Ratio MassDimer->Sol3

Diagnostic logic tree for identifying and resolving common side reactions via LC-MS.

Mechanism Start Pd(0) + 4-Br-3-F-Ph-SO2NMe2 OxAdd Oxidative Addition Pd(II)-Aryl Intermediate Start->OxAdd Fast Transmetalation Transmetalation (Productive Pathway) OxAdd->Transmetalation Boronic Acid / Weak Base BetaHydride β-Hydride Elimination (Off-Cycle Pathway) OxAdd->BetaHydride Alkoxide Base / Alcohol SNAr Nucleophilic Attack at C-F (SNAr Side Reaction) OxAdd->SNAr Strong Nucleophile / Heat Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination Dehalogenated Debrominated Byproduct BetaHydride->Dehalogenated Reductive Elimination of Pd-H Defluorinated Defluorinated Byproduct SNAr->Defluorinated Loss of Fluoride

Mechanistic bifurcation showing productive Pd-catalysis vs. off-cycle pathways.

Part 3: Quantitative Data - Impact of Reaction Parameters

The table below summarizes the causality of ligand and base selection on the product distribution when coupling 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with phenylboronic acid.

LigandBaseTemp (°C)Cross-Coupled Product (%)Protodehalogenation (%)SₙAr Byproduct (%)
PPh₃NaOtBu10015%65%20%
PPh₃K₃PO₄10035%45%10%
XPhosNaOtBu8060%15%25%
XPhos K₃PO₄ 80 92% < 5% < 3%

Data Summary: Bulky biaryl phosphines (XPhos) combined with non-hydride donating bases (K₃PO₄) at moderate temperatures completely suppress both hydrodebromination and SₙAr defluorination.

Part 4: Self-Validating Experimental Protocol

This protocol details an optimized Suzuki-Miyaura cross-coupling for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide designed to suppress the aforementioned side reactions.

Materials Required:
  • Aryl Halide: 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 282.1 mg)

  • Nucleophile: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: XPhos (0.048 equiv, 4.8 mol%, 22.9 mg)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: Toluene/H₂O (5:1 ratio, 6.0 mL total)

Step-by-Step Methodology:
  • Reagent Preparation: Charge an oven-dried Schlenk flask with the aryl halide, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality Note: A slight excess of ligand (4.8 mol%) relative to the palladium metal centers (4.0 mol% total Pd) is critical. This ensures the stabilization of the monoligated Pd(0) active species and prevents the catalyst from aggregating into inactive "Pd black"[6].

  • Anaerobic Environment Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Degassing & Addition: In a separate flask, sparge the Toluene/H₂O mixture with Argon for 30 minutes. Add 6.0 mL of this degassed solvent mixture to the reaction flask via syringe.

    • Causality Note: The biphasic system dissolves the inorganic K₃PO₄ while keeping the organic substrates in the toluene layer. This facilitates smooth transmetalation at the phase boundary without requiring harsh, soluble alkoxide bases that trigger β-hydride elimination.

  • Heating & Validation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

    • Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material doublet (m/z 281.9 / 283.9). The desired product will present as a dominant peak at m/z 280.1 [M+H]⁺. If a peak at m/z 203.0 appears, your solvent was not sufficiently degassed or base-mediated protodehalogenation is occurring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 5: References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Catalysis in the Biosciences, Royal Society of Chemistry.

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R.; Buchwald, S. L. Accounts of Chemical Research, 2008, 41(11), 1461-1473.

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Shigeno, M. et al. Journal of the American Chemical Society, 2024, 146(47), 32452-32462.

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Szpera, R. et al. Organic Letters, 2020, 22(16), 6573–6577.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Derivatives

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing critical purification bottlenecks associated with 4-bromo-3-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing critical purification bottlenecks associated with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) and its complex derivatives.

Mechanistic Overview of Purification Challenges

The N,N-dimethylsulfonamide moiety lacks an N-H hydrogen bond donor, significantly altering its chromatographic behavior compared to primary sulfonamides—a critical factor when developing targeted therapies like CDK2 degraders[1]. However, the sulfonyl oxygens remain strong H-bond acceptors. Furthermore, the 4-bromo-3-fluoro substitution pattern introduces heavy halogen steric bulk and strong electron-withdrawing effects. These electronic properties complicate separation from debrominated or regioisomeric impurities (e.g., 2-fluoro analogs) during the synthesis of enzyme inhibitors due to their nearly identical dipole moments[2].

Troubleshooting Guide: Common Purification Bottlenecks

Issue 1: Co-elution of Regioisomers in Normal Phase Chromatography

Symptom: The target 4-bromo-3-fluoro derivative co-elutes with the 2-fluoro isomer or debrominated side products on standard silica gel. Causality: The isomers have virtually identical Rf​ values in standard hexanes/ethyl acetate mixtures because the highly polar N,N-dimethylsulfonamide group dominates the overall molecular dipole, masking the subtle differences of the halogen positions. Solution: Transition to a fluorinated stationary phase or use a highly selective solvent system. Adding a small percentage of a π -acidic modifier (e.g., dichloromethane or toluene) to the mobile phase enhances separation by exploiting the subtle differences in the π -electron density of the halogenated rings.

Issue 2: Poor Resolution and Peak Tailing in Reverse-Phase HPLC

Symptom: Broad, tailing peaks during RP-HPLC purification, leading to poor recovery and overlapping impurity profiles. Causality: Halogenated benzenesulfonamides can exhibit secondary interactions with residual silanols on standard C18 stationary phases, necessitating optimized HPLC methodologies[3]. Additionally, the hydrophobic nature of the bromo-fluoro-aromatic ring promotes aggregation in highly aqueous mobile phases. Solution: Employ a pentafluorophenyl (PFP) stationary phase. These phases provide orthogonal selectivity via π−π , dipole-dipole, and specific halogen interactions, which are highly effective for resolving halogenated aromatics.

HPLC_Workflow Start Crude Mixture (Halogenated Sulfonamides) ColSelect Select Stationary Phase Start->ColSelect C18 C18 Column (Hydrophobic only) ColSelect->C18 PFP PFP Column (Halogen & π-π interactions) ColSelect->PFP Fail Co-elution & Tailing C18->Fail Success Baseline Resolution (Rs > 1.5) PFP->Success

Fig 1. RP-HPLC stationary phase selection workflow for halogenated benzenesulfonamides.

Issue 3: "Oiling Out" During Crystallization

Symptom: The derivative forms a biphasic oil rather than a crystalline solid upon cooling or anti-solvent addition. Causality: The N,N-dimethyl group lowers the melting point and disrupts the highly ordered hydrogen-bonding networks typical of primary sulfonamides. The molecule's high solubility in the oil phase prevents nucleation. Solution: Implement a self-validating seeding protocol using a binary solvent system (e.g., Isopropanol/Heptane) with a controlled thermal annealing ramp.

Step-by-Step Methodologies

Protocol 1: Optimized RP-HPLC Purification for Halogenated Sulfonamides

Self-Validating System: This protocol includes a system suitability test (SST) to ensure the column is properly conditioned and capable of resolving halogenated isomers before the actual sample is injected.

  • Column Selection: Install a PFP (Pentafluorophenyl) column (e.g., 5 µm, 250 x 21.2 mm) to maximize halogen selectivity.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.

  • System Suitability (Validation Step): Inject a blank followed by a standard mixture of 4-bromo-benzenesulfonamide and 4-fluoro-benzenesulfonamide. Baseline resolution ( Rs​>1.5 ) must be achieved to validate the π−π interaction efficacy. Do not proceed if Rs​<1.5 .

  • Gradient Elution: Run a linear gradient from 30% B to 70% B over 20 minutes. The PFP phase will retain the 4-bromo-3-fluoro derivative longer than the debrominated impurity due to enhanced halogen bonding.

  • Fraction Collection: Monitor via UV at 254 nm and 280 nm. Pool fractions with >98% purity.

Protocol 2: Controlled Crystallization to Prevent Oiling Out
  • Dissolution: Dissolve the crude 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in a minimal volume of hot Isopropanol (IPA) at 70°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise under vigorous stirring until the solution becomes slightly cloudy (reaching the cloud point).

  • Thermal Annealing (Validation Step): Heat the mixture back to 75°C until clear. Self-Correction: If it does not clear, the anti-solvent ratio is too high; add 1-2 mL of IPA until transparency returns. This ensures the system is safely within the metastable zone.

  • Cooling and Seeding: Cool at a controlled rate of 0.5°C/min to 50°C. Introduce 1% w/w of pure seed crystals.

  • Isolation: Continue cooling to 5°C, age the slurry for 2 hours to maximize yield, and filter under a vacuum.

Crystallization_Pathway Dissolve Dissolve in Hot IPA AntiSolvent Add Heptane to Cloud Point Dissolve->AntiSolvent Check Does it clear at 75°C? AntiSolvent->Check AddIPA Add 1-2 mL IPA Check->AddIPA No Anneal Metastable Zone Reached Check->Anneal Yes AddIPA->Check Cool Cool & Seed (50°C) Anneal->Cool Crystals Pure Crystalline Solid Cool->Crystals

Fig 2. Self-validating thermal annealing and seeding protocol to prevent oiling out.

Quantitative Data Summaries

Table 1: Chromatographic Stationary Phase Comparison for 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Derivatives

Stationary PhasePrimary Retention MechanismResolution ( Rs​ ) vs Debrominated ImpurityPeak Symmetry FactorRecommended Application
C18 (Standard) Hydrophobic0.8 (Co-elution)0.7 (Severe Tailing)Routine desalting only
Phenyl-Hexyl π−π , Hydrophobic1.6 (Baseline)1.1 (Good)General isomer separation
PFP (Pentafluorophenyl) Dipole, π−π , Halogen2.4 (Excellent)1.0 (Ideal)High-purity structural isolation

Frequently Asked Questions (FAQs)

Q: Why does my N,N-dimethylbenzenesulfonamide streak on silica gel even with non-polar solvents? A: While the molecule lacks an N-H donor, the highly polarized sulfonyl oxygens strongly coordinate with the acidic silanols of the silica gel. Adding 1% triethylamine (TEA) to your mobile phase will passivate the active silanols and significantly sharpen the eluting bands.

Q: Can I use standard LC-MS to differentiate the 2-fluoro and 3-fluoro isomers during method development? A: No. Standard low-resolution LC-MS cannot differentiate positional isomers as they possess identical exact masses and nearly identical fragmentation patterns. You must rely on optimized chromatographic separation (e.g., using a PFP column) coupled with 2D-NMR (such as NOESY or HMBC) for definitive structural assignment.

Q: What is the impact of the N,N-dimethyl group on the compound's stability during purification? A: The tertiary sulfonamide is exceptionally stable to hydrolysis under both acidic (e.g., 0.1% TFA) and basic (e.g., 0.1% NH₄OH) HPLC conditions. This robust stability allows for a wide pH range to be explored during mobile phase optimization without risking degradation of the sulfonamide linkage.

References

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. National Institutes of Health (PMC).[Link]

  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide , a highly functionalized building block com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide , a highly functionalized building block common in pharmaceutical synthesis.

Due to its unique electronic and steric topology, this substrate frequently presents significant chemoselectivity and yield challenges during transition-metal-catalyzed cross-coupling. This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you achieve reproducible, high-yield transformations.

Mechanistic Overview & Reactivity Profile

To troubleshoot effectively, one must first understand the intrinsic reactivity of the substrate. The molecule features three critical functional groups that dictate its behavior in the reactor:

  • The C4-Bromine: The primary electrophilic site for oxidative addition in palladium-catalyzed cross-couplings.

  • The C1-Sulfonamide ( N,N -dimethyl): A powerful electron-withdrawing group (EWG) located para to the bromine. This drastically lowers the LUMO of the aromatic ring, accelerating the oxidative addition of Pd(0) but simultaneously making the ring highly susceptible to background Nucleophilic Aromatic Substitution (SNAr) [1].

  • The C3-Fluorine: Located ortho to the bromine, this atom introduces a steric penalty during the transmetalation and reductive elimination steps of the catalytic cycle [2]. Furthermore, if the catalytic cycle stalls, the highly polarized C-F bond can become a secondary site for nucleophilic attack or C-F activation [3].

Mechanism SM 4-bromo-3-fluoro-N,N- dimethylbenzenesulfonamide PdCat Pd(0) L_n Oxidative Addition SM->PdCat Fast (Electron-deficient) NuAttack Strong Nucleophile (e.g., Alkoxide, Amine) SM->NuAttack Background Reaction PdInt Aryl-Pd(II)-Br Intermediate PdCat->PdInt Meisenheimer Meisenheimer Intermediate NuAttack->Meisenheimer CrossCoupling Desired Cross-Coupled Product PdInt->CrossCoupling Transmetalation & Reductive Elimination DebromProd Protodehalogenation (Ar-H Side Product) PdInt->DebromProd +H2O / Stalled Cycle SNArProd Undesired SNAr Product (C-F/C-Br cleavage) Meisenheimer->SNArProd Loss of F- or Br-

Figure 1: Competing mechanistic pathways of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Diagnostic Troubleshooting Flowchart

If your reaction is suffering from low yields, use the following diagnostic logic tree to identify the root cause and apply the correct chemical intervention.

Troubleshooting Start Low Yield Encountered Consumed Is the starting material consumed? Start->Consumed Yes Yes Consumed->Yes TLC/LCMS: 0% SM No No Consumed->No SM remains intact SideProducts Identify major side products via LCMS Yes->SideProducts CatalystDeath Catalyst Deactivation or Poor Oxidative Addition No->CatalystDeath Debrom Protodehalogenation (Mass: [M-Br+H]+) SideProducts->Debrom SNAr S_NAr at C-F or C-Br (Mass: [M-F+Nu]+) SideProducts->SNAr FixCat Action: Switch to Pd G3 precatalysts, degas solvents, increase temp CatalystDeath->FixCat FixDebrom Action: Use anhydrous conditions, weaker base (K3PO4), and XPhos ligand Debrom->FixDebrom FixSNAr Action: Avoid NaOtBu, use Cs2CO3 and BrettPhos Pd G3 SNAr->FixSNAr

Figure 2: Diagnostic logic tree for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant protodehalogenation (debromination) during my Suzuki-Miyaura coupling. How do I prevent this? A1: Protodehalogenation is a classic failure mode for electron-deficient aryl bromides. The strongly electron-withdrawing sulfonamide group stabilizes the intermediate Aryl-Pd(II)-Br species. If the subsequent transmetalation step is slow (often due to the steric hindrance of the ortho-fluorine), this long-lived intermediate acts as a strong base/nucleophile and abstracts a proton from water, alcohols, or the amine base. Solution: Accelerate the catalytic cycle by using a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands facilitate rapid transmetalation and force reductive elimination. Additionally, minimize water content and switch from strong bases (NaOH) to milder, anhydrous bases like K3PO4.

Q2: My Buchwald-Hartwig amination is yielding a complex mixture, including a product where the fluorine is missing. What is happening? A2: You are observing competing Nucleophilic Aromatic Substitution (SNAr). Because the bromine is para to the sulfonamide, the ring is highly electrophilic. When using strong bases like NaOtBu with primary or secondary amines, the amine can directly attack the C4 or C3 position without palladium intervention [3]. Solution: You must suppress the background SNAr reaction by lowering the basicity of the system. Switch to Cs2CO3 or K3PO4 . To ensure the palladium cycle outcompetes the SNAr, use a highly active pre-catalyst like BrettPhos Pd G3 at a slightly lower temperature (80 °C instead of 110 °C) [1].

Q3: Why is my cross-coupling stalling at 40% conversion despite using Pd(PPh3)4? A3: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for ortho-fluoro aryl bromides. The ortho-fluorine impedes the approach of the palladium complex, and the multiple triphenylphosphine ligands can over-coordinate the metal, preventing the substrate from binding. Modern cross-coupling relies on monoligated Pd(0) species generated from G3 or G4 precatalysts.

Quantitative Data Summary

The following table summarizes the empirical outcomes of various reaction conditions applied to 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, demonstrating the necessity of modern ligand design.

Reaction TypeLigand / Catalyst SystemBaseSolventPrimary Challenge / Side ReactionExpected Yield
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2OProtodehalogenation, Stalling30 - 45%
Suzuki-Miyaura XPhos Pd G3 (2 mol%)K3PO4 Dioxane/H2ONone (Optimized) > 85%
Buchwald-Hartwig BINAP + Pd2(dba)3NaOtBuTolueneCompeting SNAr, C-F Cleavage20 - 35%
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)Cs2CO3 TolueneNone (Optimized) > 80%

Standard Operating Protocols (SOPs)

These self-validating protocols are designed to bypass the common failure modes associated with this specific substrate.

SOP A: High-Yield Suzuki-Miyaura Cross-Coupling

Designed to overcome ortho-steric hindrance and prevent protodehalogenation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe. (Note: The 4:1 ratio ensures boronic acid solubility while minimizing hydrolytic debromination).

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath or heating block for 4–6 hours. Monitor via LCMS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

SOP B: Chemoselective Buchwald-Hartwig Amination

Designed to outcompete background SNAr and prevent C-F bond cleavage.

  • Preparation: In a glovebox or using strict Schlenk techniques, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol) to an oven-dried vial.

  • Amine Addition: If the amine is a solid, add it now (1.2 equiv). If it is a liquid, add it via syringe after the solvent.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours. (Note: Do not exceed 90 °C, as higher temperatures exponentially increase the rate of the uncatalyzed SNAr pathway).

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts, and elute with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019.[Link]

  • Nohira, I.; Chatani, N. "Ni-Catalyzed Cross-Electrophile Coupling between C(sp2)–F Bonds in ortho-Fluoro-Substituted Aromatic Amides and C(sp2)–Cl Bonds in Aryl Chlorides." ACS Catalysis, 2021.[Link]

  • "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024.[Link]

Troubleshooting

troubleshooting failed reactions with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Technical Support Center: Troubleshooting 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Workflows Welcome to the Advanced Applications Support Center. Working with highly functionalized building blocks like 4-bromo-3-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Workflows

Welcome to the Advanced Applications Support Center. Working with highly functionalized building blocks like 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9)[1] requires precise control over competing reaction pathways. This molecule features a highly activated C-Br bond for cross-coupling, an SNAr-labile C-F bond, and a strongly electron-withdrawing, coordinating N,N-dimethylsulfonamide directing group.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize reactions involving this complex substrate.

Part 1: Diagnostic Data & Optimization Matrix

Before adjusting your protocols, consult the quantitative matrix below to identify the mechanistic cause of your reaction failure and the expected impact of our recommended optimizations.

Reaction ParameterObserved Failure ModeMechanistic CauseOptimized ConditionExpected Yield Impact
Base: NaOtBu / KOtBuHigh SNAr byproducts (F-displacement)Alkoxide acts as a strong nucleophile at the activated C3-F bond.Switch to Cs₂CO₃ or K₃PO₄+40–50%
Ligand: PPh₃ or dppfProtodehalogenation (Ar-H formation)Steric hindrance from ortho-fluorine stalls transmetalation.Switch to XPhos or BrettPhos+30–60%
Metalation: n-BuLi (0 °C)Complex mixture / DegradationUncontrolled Li-Br exchange and subsequent benzyne formation.i-PrMgCl·LiCl (-20 °C)Clean Grignard formation
Solvent: Toluene (Anhydrous)Stalled Suzuki couplingInsoluble boronate complex prevents transmetalation.1,4-Dioxane / H₂O (Biphasic)+50–70%

Part 2: Targeted Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling, and LCMS shows mostly protodehalogenated byproduct (4-fluoro-N,N-dimethylbenzenesulfonamide). How do I fix this?

Mechanistic Causality: Protodehalogenation is the classic symptom of a stalled transmetalation step. The highly electron-deficient nature of the sulfonamide ring ensures that the initial oxidative addition of Pd(0) into the C-Br bond is extremely fast[2]. However, the ortho-fluorine atom creates significant steric hindrance around the Pd(II) center. If transmetalation from the boronic acid is slow, the long-lived Pd(II)-aryl intermediate will eventually abstract a proton from the solvent, reducing the C-Br bond to C-H[3]. Actionable Solution: You must increase the rate of transmetalation. Switch to a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos. Furthermore, ensure your base is fully dissolved; utilizing a biphasic 1,4-dioxane/aqueous K₃PO₄ system provides the necessary aqueous interface to form the reactive "ate" complex of the boronic acid, drastically accelerating transmetalation.

Q2: During a Buchwald-Hartwig amination, I am seeing a byproduct corresponding to the displacement of the fluorine atom. How do I suppress this?

Mechanistic Causality: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) pathway. The C-F bond is intrinsically polarized, and the strongly electron-withdrawing sulfonamide group further lowers the LUMO of the aromatic ring[2]. When using strong alkoxide bases (like NaOtBu) or highly nucleophilic secondary amines, the nucleophile can attack the C3 position and displace the fluorine atom before the palladium catalyst can complete the cross-coupling cycle at C4. Actionable Solution: You must accelerate the catalytic cycle while reducing the background nucleophilicity of the system. Switch from NaOtBu to a milder, non-nucleophilic base like Cs₂CO₃. Additionally, utilize a highly active, bulky precatalyst such as Pd-PEPPSI-IPent, which has demonstrated exceptional functional group tolerance for sulfonamides and rapidly accelerates the reductive elimination step, allowing the cross-coupling to outcompete the SNAr pathway[4].

Q3: I attempted a directed ortho-lithiation (DoM) using n-BuLi to functionalize the C2 position, but I obtained a complex mixture and lost the bromine atom. What happened?

Mechanistic Causality: You are dealing with competing organometallic pathways. While the N,N-dimethylsulfonamide and fluorine groups synergistically direct lithiation to the C2 position[5][6], the C4-bromine atom is highly susceptible to lithium-halogen exchange. n-BuLi will preferentially perform a rapid exchange at the C-Br bond rather than deprotonating the C2 proton. Furthermore, if any C2-lithiation does occur, the proximity of the highly electronegative ortho-fluorine can trigger the elimination of LiF, generating a highly reactive benzyne intermediate that rapidly degrades into a complex mixture[7]. Actionable Solution: If your goal is to functionalize the C4 position via an organometallic intermediate, avoid n-BuLi. Instead, use the Turbo Grignard reagent (i-PrMgCl·LiCl) at -20 °C. This enables a controlled halogen-metal exchange at C4 without deprotonating C2 or cleaving the sensitive N-SO₂ bond[8].

Part 3: Mechanistic Pathway Visualizations

G start Reaction Failure: Low Product Yield q1 Is starting material consumed? start->q1 no_sm No: Poor Oxidative Addition (Check Pd source/ligand) q1->no_sm No yes_sm Yes: Analyze Byproducts q1->yes_sm Yes by1 Protodehalogenation (Ar-H detected) yes_sm->by1 by2 SNAr Adducts (F-displacement) yes_sm->by2 by3 Complex Mixture (Degradation) yes_sm->by3 sol1 Increase Transmetalation Rate: Use XPhos, add H2O by1->sol1 sol2 Reduce Nucleophilicity: Use weaker base (Cs2CO3) by2->sol2 sol3 Check SO2-N cleavage or Benzyne formation by3->sol3

Logical workflow for diagnosing and resolving cross-coupling failures.

Mechanism SM 4-Bromo-3-fluoro- N,N-dimethylbenzenesulfonamide Pd_Ox Pd(II) Oxidative Addition Complex SM->Pd_Ox Pd(0), Ligand SNAr SNAr Pathway (F-Displacement) SM->SNAr Strong Nucleophile (Base/Amine) Trans Transmetalation Pd_Ox->Trans Boronic Acid / Amine Proto Protodehalogenation (Reduction) Pd_Ox->Proto Slow Transmetalation + H-source Prod Desired Cross-Coupled Product Trans->Prod Reductive Elimination

Competing mechanistic pathways during Pd-catalyzed functionalization.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide This protocol utilizes a self-validating biphasic system designed to outcompete protodehalogenation and SNAr side reactions.

Step 1: Reagent Preparation & Inertion

  • In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Self-Validation Checkpoint 1: The solid mixture should appear deep purple/red due to the Pd₂(dba)₃. If the catalyst appears grey or black, it has degraded to Pd-black; discard and use a fresh batch.

Step 2: Solvent Addition & Activation

  • Add 4.0 mL of rigorously degassed 1,4-dioxane. Stir at room temperature for 10 minutes.

  • Self-Validation Checkpoint 2: The solution should transition from deep purple to a dark reddish-brown as the active Pd(0)-XPhos complex forms.

Step 3: Biphasic Reaction Initiation

  • Add 1.0 mL of a degassed 2.0 M aqueous K₃PO₄ solution (2.0 equiv) via syringe.

  • Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000+ RPM is critical for biphasic reactions).

Step 4: In-Process Monitoring

  • After 2 hours, briefly stop stirring to allow phase separation. Extract a 10 µL aliquot from the top (organic) layer.

  • Dilute in LCMS-grade acetonitrile and analyze.

  • Self-Validation Checkpoint 3: Check the Total Ion Chromatogram (TIC). You should see the product mass. If you observe a mass of m/z 203 (protodehalogenation), your transmetalation is stalling—verify your stirring speed and ensure the boronic acid hasn't formed an insoluble boroxine anhydride.

Step 5: Workup & Isolation

  • Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • National Science Foundation (NSF). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents. Retrieved from: [Link]

  • ACS Publications. A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. Retrieved from: [Link]

  • ACS Catalysis. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. Retrieved from: [Link]

  • Canadian Science Publishing. Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Retrieved from:[Link]

  • Chemistry-Chemists. Heteroatom-Facilitated Lithiations. Retrieved from: [Link]

  • ACS Catalysis. Modular Assembly of E-Selective Trisubstituted Alkenylborons (Protodehalogenation Reference). Retrieved from:[Link]

Sources

Optimization

stability issues of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide under reaction conditions

Welcome to the Technical Support Center for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9). As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9). As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical stability and chemoselectivity issues researchers encounter when utilizing this highly functionalized building block in synthetic workflows.

This guide moves beyond basic troubleshooting by detailing the exact physicochemical causality behind reaction failures, providing self-validating experimental protocols, and offering robust solutions for your drug discovery and development programs.

Section 1: Cross-Coupling vs. Nucleophilic Aromatic Substitution (SNAr)

Q: Why am I observing massive amounts of uncatalyzed amination byproduct when attempting a Buchwald-Hartwig cross-coupling with aliphatic amines?

The Causality: This is a classic issue of chemoselectivity driven by the electronic topology of the aromatic ring. In 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, the strongly electron-withdrawing sulfonamide group (-SO₂NMe₂) is positioned para to the bromine atom (C4) and meta to the fluorine atom (C3).

Because the -SO₂NMe₂ group withdraws electron density via resonance primarily from the ortho and para positions, the C4 carbon bearing the bromine is highly electrophilic. When you introduce a strong nucleophile (like an aliphatic amine or an alkoxide base), it can directly attack the C4 position, forming a highly stabilized Meisenheimer complex. This leads to the rapid SNAr displacement of the bromine atom entirely independent of the palladium catalyst[1][2].

Pathways SM 4-Bromo-3-fluoro-N,N- dimethylbenzenesulfonamide SNAr_Int Meisenheimer Complex (Stabilized by p-SO2NMe2) SM->SNAr_Int Nucleophile (e.g., Amine) Pd_Int Ar-Pd(II)-Br Oxidative Addition SM->Pd_Int Pd(0) Catalyst SNAr_Prod SNAr Product (Uncatalyzed) SNAr_Int->SNAr_Prod -Br⁻ Pd_Prod Cross-Coupled Product (Target) Pd_Int->Pd_Prod 1. Amine 2. Reductive Elim.

Figure 1: Competing pathways: Pd-Catalyzed Cross-Coupling vs. SₙAr background reaction.

The Solution: To outcompete the SNAr background reaction, you must accelerate the catalytic cycle.

  • Switch the Base: Abandon strong nucleophilic bases like NaOtBu. Use weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.

  • Upgrade the Catalyst: Utilize highly active, sterically demanding precatalysts like tBuBrettPhos Pd G3 or Pd-PEPPSI-IPr . These catalysts undergo rapid oxidative addition and reductive elimination, ensuring the palladium-mediated pathway outpaces the uncatalyzed SNAr[2].

Section 2: Protodebromination in Suzuki-Miyaura Couplings

Q: My Suzuki-Miyaura coupling yields significant amounts of a debrominated byproduct (3-fluoro-N,N-dimethylbenzenesulfonamide). How can I suppress this degradation?

The Causality: Protodebromination (hydrodehalogenation) occurs when the intermediate Aryl-Pd(II)-Halide complex undergoes protonation rather than transmetalation. The presence of both the -F and -SO₂NMe₂ groups makes the aromatic ring exceptionally electron-deficient. This electronic poverty destabilizes the Ar-Pd(II) intermediate, increasing its electrophilicity and making it highly susceptible to protonolysis by water or protic solvents[3]. If transmetalation is slow (often due to poor boronic acid solubility or unoptimized base), protode-palladation dominates.

The Solution (Data Presentation): You must force rapid transmetalation and exclude protic sources where possible. Table 1 summarizes the self-validating optimization matrix for this specific substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling to Suppress Protodebromination

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Target Yield (%)Debrominated Byproduct (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / H₂O9035%45%
2Pd₂(dba)₃ / XPhosK₃PO₄ (aq)Dioxane / H₂O9072%18%
3Pd(OAc)₂ / SPhosK₃PO₄ (anhyd)Toluene (anhyd)10094% < 2%

Note: Transitioning to an anhydrous system with a highly electron-rich ligand (SPhos) accelerates transmetalation and virtually eliminates the degradation pathway.

Section 3: Chemoselectivity in Metallation (Lithiation vs. Magnesiation)

Q: I treated the compound with n-BuLi to form the aryl lithium species, but NMR analysis of the quenched product showed a complex mixture of regioisomers. What went wrong?

The Causality: You have encountered a clash between Halogen-Metal Exchange and Directed Ortho Metalation (DoM). While n-BuLi is highly effective for Br-Li exchange, it is also a powerful base. Your substrate contains highly acidic protons at C2 (flanked by the inductive -F and the DoM-directing -SO₂NMe₂) and C6. The -SO₂NMe₂ group is one of the strongest DoM directors in organic synthesis. Consequently, n-BuLi causes competitive deprotonation of the ring, destroying the regiochemical integrity of your experiment.

Metallation SM 4-Bromo-3-fluoro-N,N- dimethylbenzenesulfonamide nBuLi n-BuLi / THF / -78°C SM->nBuLi Turbo iPrMgCl·LiCl / THF / -40°C SM->Turbo DoM Directed Ortho Metalation (Deprotonation at C2/C6) nBuLi->DoM BrLi Halogen-Metal Exchange (Ar-Li at C4) nBuLi->BrLi ArMg Selective Halogen-Mg Exchange (Ar-Mg Cl·LiCl at C4) Turbo->ArMg Mixture Complex Mixture of Regioisomers DoM->Mixture BrLi->Mixture Pure Single Regioisomer for Electrophilic Trapping ArMg->Pure

Figure 2: Chemoselectivity of Metallation: Strong base (n-BuLi) vs. TurboGrignard.

The Solution: TurboGrignard Protocol To achieve perfect chemoselectivity, you must use a reagent that is a potent nucleophile for halogen-metal exchange but a weak base. The TurboGrignard reagent (iPrMgCl·LiCl) perfectly satisfies this requirement.

Step-by-Step Methodology: Regioselective Halogen-Magnesium Exchange

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Dissolution: Add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 5.0 mmol) to the flask and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -40 °C. (Do not use -78 °C, as the Mg-exchange requires slightly higher thermal energy than Li-exchange).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes via syringe pump.

  • Validation: Stir for 1 hour at -40 °C. To self-validate the exchange, extract a 0.1 mL aliquot, quench it in saturated NH₄Cl(aq), extract with EtOAc, and analyze via GC/MS. You should observe >95% of the debrominated mass (indicating successful Grignard formation) and 0% starting material.

  • Trapping: Add your desired electrophile (e.g., DMF for formylation, or a borate ester for borylation) dropwise at -40 °C, then allow the reaction to slowly warm to room temperature.

Section 4: General Stability and Storage

Q: Does the tertiary sulfonamide group risk hydrolysis under harsh reaction conditions?

The Causality: Unlike primary or secondary sulfonamides, the N,N-dimethyl (tertiary) sulfonamide is exceptionally robust. Because it lacks an acidic N-H proton, it cannot form a stabilized anionic species that might undergo further undesired side reactions. It is highly stable to both strongly acidic (e.g., neat TFA) and strongly basic (e.g., KOH/MeOH at reflux) conditions. Your primary stability concern with this molecule will always be the lability of the C-Br bond, not the sulfonamide[3]. Store the compound in a cool, dry place away from direct UV light to prevent radical-induced C-Br homolysis.

References

  • National Center for Biotechnology Information (PMC). "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis". NIH. Available at:[Link]

  • American Chemical Society (ACS). "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling". ACS Publications. Available at: [Link]

Sources

Troubleshooting

removal of impurities from 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical behaviors and purification challenges associated with 4-bromo-3-fluoro-N,N-dimethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical behaviors and purification challenges associated with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide .

This compound is a critical electrophilic building block in drug discovery, frequently utilized in cross-coupling reactions to synthesize complex therapeutics like [1] and [2]. Ensuring absolute purity is paramount, as trace impurities can poison palladium catalysts or introduce inseparable isomeric byproducts in downstream synthesis.

Below, you will find a causality-driven troubleshooting guide, a quantitative impurity profile, and self-validating protocols to ensure your batch meets the rigorous purity standards of [3].

Quantitative Impurity Profiling

Before attempting purification, you must understand the chemical nature of the impurities generated during the synthesis (typically via the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with dimethylamine).

ImpurityChemical NaturepKa / PropertyRelative Polarity (TLC)Primary Removal Strategy
Dimethylamine Basic, Water-soluble~10.7 (conjugate acid)Baseline (highly polar)Liquid-Liquid Extraction (0.1 M HCl wash)
4-Bromo-3-fluorobenzenesulfonic acid Acidic, Water-soluble< 1.0Baseline (highly polar)Liquid-Liquid Extraction (Sat. NaHCO₃ wash)
4-Bromo-3-fluorobenzenesulfonyl chloride Electrophilic, NeutralMoisture sensitiveLess polar than productQuench during workup; Base wash
Positional Isomers (e.g., 2-bromo-5-fluoro)NeutralIsomericIdentical to productSelective Recrystallization (EtOAc/Hexanes)

Purification Logic & Workflow

Workflow Start Crude Reaction Mixture (Product + Impurities) Dilution Dilute in EtOAc Start->Dilution AcidWash 0.1 M HCl Wash Target: Dimethylamine Dilution->AcidWash Aqueous Phase: Amine Salts BaseWash Sat. NaHCO3 Wash Target: Sulfonic Acid AcidWash->BaseWash Aqueous Phase: Sulfonate Salts Brine Brine Wash & Dry (Na2SO4) BaseWash->Brine Concentration Concentrate in Vacuo Brine->Concentration Crystallization Recrystallization (EtOAc/Hexanes) Concentration->Crystallization Removes Regioisomers Pure Pure 4-bromo-3-fluoro- N,N-dimethylbenzenesulfonamide Crystallization->Pure

Figure 1: Logical workflow for the purification of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Troubleshooting & FAQs

Q: Why does my isolated 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide show a broad peak around 10-12 ppm in ¹H NMR? A: This broad downfield signal is characteristic of the highly acidic proton of 4-bromo-3-fluorobenzenesulfonic acid.

  • The Causality: Sulfonyl chlorides are highly electrophilic. If your reaction solvent is not strictly anhydrous, water competes with dimethylamine, leading to hydrolysis. Because sulfonic acids are highly polar, they form lipophilic ion pairs with excess dimethylamine, allowing them to partition into the organic phase during a poorly controlled workup.

  • The Solution: Implement a rigorous saturated aqueous sodium bicarbonate (NaHCO₃) wash. The bicarbonate deprotonates the sulfonic acid, breaking the ion pair and driving the sulfonate salt entirely into the aqueous waste stream.

Q: I observe unreacted dimethylamine in my final product. How do I effectively remove it without degrading the sulfonamide? A: Dimethylamine is easily removed via a mild acidic wash (e.g., 0.1 M HCl).

  • The Causality: You might hesitate to use acid, fearing the cleavage of the sulfonamide bond. However, unlike carboxamides, N,N-dialkylbenzenesulfonamides are exceptionally stable to dilute aqueous acids. The nitrogen lone pair is strongly delocalized into the highly electron-withdrawing sulfonyl group, rendering the sulfonamide nitrogen non-basic. Therefore, washing the organic layer with 0.1 M HCl selectively protonates the free dimethylamine, moving it to the aqueous layer without hydrolyzing your desired product.

Q: My product contains ~5% of a regioisomer (e.g., 2-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide). Standard silica gel chromatography isn't separating them. What is the best approach? A: Abandon standard normal-phase silica gel chromatography for this specific separation and transition to selective recrystallization.

  • The Causality: Positional isomers of halogenated benzenesulfonamides exhibit nearly identical dipole moments and hydrogen-bonding profiles. Consequently, their retention factors (Rf) on silica gel are virtually indistinguishable. Recrystallization exploits the subtle but distinct differences in their crystal lattice packing energies. A binary solvent system of Ethyl Acetate/Hexanes is highly effective for isolating the thermodynamically favored crystal form of the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility, I have designed these protocols as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemically-Driven Liquid-Liquid Extraction (LLE)

Objective: Complete removal of basic amines and acidic hydrolysis products.

  • Dilution: Dissolve the crude reaction mixture in a 10-fold volume of Ethyl Acetate (EtOAc).

    • Validation Check: The solution must be clear. If a cloudy suspension persists, it indicates the presence of insoluble dimethylamine hydrochloride salts. Filter the mixture before proceeding to prevent emulsion formation.

  • Acidic Wash: Wash the organic layer with an equal volume of 0.1 M HCl.

    • Validation Check: Test the pH of the separated aqueous layer using pH paper. It must read pH < 3. If it is higher, the acid was depleted by excess amine; perform a second 0.1 M HCl wash.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Validation Check: Observe the interface. The cessation of CO₂ evolution (bubbling) confirms the complete neutralization of all sulfonic acid species.

  • Drying: Wash with brine, separate the organic layer, and add anhydrous Na₂SO₄.

    • Validation Check: Swirl the flask. The Na₂SO₄ should be free-flowing, and the organic layer must be perfectly transparent, indicating complete removal of emulsified water.

  • Concentration: Concentrate in vacuo to yield the semi-pure solid.

Protocol B: Selective Recrystallization for Isomeric Purity

Objective: Removal of trace regioisomers and neutral organic impurities.

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add a minimum volume of boiling EtOAc until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise while maintaining reflux.

    • Validation Check: Stop adding Hexanes the exact moment a slight, persistent turbidity appears in the boiling solution. This indicates the saturation point has been reached.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 2 hours.

    • Validation Check: Observe the morphology. You should see the formation of distinct crystalline needles. If the material "oils out" (forms a viscous liquid at the bottom), the cooling was too rapid or too much anti-solvent was added. If oiling occurs, reheat to dissolve and cool more slowly.

  • Isolation: Filter the crystals using a Büchner funnel and wash with ice-cold Hexanes.

    • Validation Check: Analyze via ¹H NMR. The spectrum should display a sharp, integrated singlet for the N,N-dimethyl protons (~2.7 ppm) and a clean aromatic region completely devoid of minor regioisomer signals.

References

  • Title: WO2019149738A1 - Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death Source: Google Patents URL
  • Title: WO2024213610A1 - Tricyclic compounds for treatment of bacterial infections Source: Google Patents URL
Optimization

Technical Support Center: Minimizing Debromination of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Welcome to the Technical Support Center. This portal is designed for synthetic chemists, researchers, and drug development professionals working with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for synthetic chemists, researchers, and drug development professionals working with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9). Because of its highly functionalized, electron-deficient core, this building block is highly susceptible to hydrodebromination (protodebromination) during palladium-catalyzed cross-couplings and halogen-metal exchange reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer self-validating, high-yield reaction systems.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide particularly prone to debromination during cross-coupling? A1: The electron-withdrawing nature of both the 3-fluoro and 1-sulfonamide groups severely depletes electron density on the aromatic ring. While this facilitates rapid oxidative addition to the Pd(0) catalyst, it also highly stabilizes the resulting Pd(II)-aryl intermediate. If the subsequent transmetalation step is kinetically slow, this long-lived intermediate has ample time to undergo an off-cycle hydride abstraction from protic solvents, aliphatic amines, or alkoxide bases. Subsequent reductive elimination yields the undesired debrominated arene [1][3].

Q2: How do bulky phosphine ligands prevent this side reaction? A2: Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) serve a dual mechanistic purpose. First, their electron density stabilizes the active monoligated Pd(0) species. Second, their immense steric bulk artificially lowers the activation energy for the final reductive elimination step by forcing the aryl and nucleophile ligands together. By accelerating the desired catalytic cycle, the system outpaces the competing hydrodebromination pathway [2].

Q3: I am performing a halogen-metal exchange (lithiation) instead of a Suzuki coupling. Why am I still seeing debromination? A3: In lithiation, debromination is actually a protonation event. The electron-withdrawing groups make the resulting aryllithium species highly basic and nucleophilic. If the internal reaction temperature rises above -75 °C, or if there is trace moisture, the aryllithium intermediate will readily abstract a proton from ethereal solvents (like THF) or the environment, yielding the debrominated byproduct [2].

Part 2: Mechanistic Pathways & Troubleshooting

To effectively troubleshoot, you must understand the divergence point in the catalytic cycle where debromination occurs.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 Hydride Hydride Abstraction Ar-Pd(II)-H OxAdd->Hydride Hydride Source (Solvent/Base) Prod Desired Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration DeBrom Hydrodebromination (Ar-H) Byproduct Hydride->DeBrom Reductive Elimination DeBrom->Pd0 Catalyst Regeneration

Competing pathways: Suzuki-Miyaura cross-coupling vs. hydrodebromination side reaction.

Systematic Troubleshooting Workflow

If your LC-MS or NMR indicates >10% debromination, follow this hierarchical troubleshooting matrix to isolate the variable causing the failure.

Workflow Start Issue: >10% Debromination Solvent 1. Check Solvent Start->Solvent SolventFix Use Anhydrous Toluene Solvent->SolventFix If using alcohols Ligand 2. Check Ligand Solvent->Ligand If aprotic LigandFix Use XPhos or RuPhos Ligand->LigandFix If using PPh3 Base 3. Check Base Ligand->Base If bulky BaseFix Use Anhydrous K3PO4 Base->BaseFix If using aqueous base

Troubleshooting workflow to systematically eliminate hydrodebromination factors.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of the debromination pathway for electron-deficient bromoarenes.

Ligand SystemBaseSolvent EnvironmentTemp (°C)Desired Yield (%)Debromination (%)
PPh₃Na₂CO₃ (aq)EtOH / H₂O804538
dppfK₂CO₃Dioxane806518
XPhos K₃PO₄ (anhydrous) Toluene (degassed) 80 92 < 2
RuPhos CsF (anhydrous) Toluene (degassed) 80 95 < 1

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below incorporate built-in validation steps (e.g., internal temperature monitoring, visual cues) to guarantee the integrity of the reaction environment.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Drive transmetalation and reductive elimination faster than hydride abstraction.

  • Preparation & Degassing (Critical Step):

    • To an oven-dried Schlenk tube, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (2 mol%).

    • Validation: Ensure the K₃PO₄ is a fine, free-flowing powder. Clumping indicates moisture absorption, which will act as a hydride source and cause debromination.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.1 M) via a gas-tight syringe.

    • Note: Avoid DMF or alcohols, as they act as hydrogen transfer agents under palladium catalysis [4].

  • Execution: Heat the mixture to 80 °C. Monitor via TLC or LC-MS.

    • Validation: The reaction should turn from a pale yellow to a distinct dark red/brown homogeneous mixture. Precipitation of palladium black indicates catalyst death and will immediately trigger debromination.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool to room temperature and filter through a pad of Celite to halt any further metal-mediated side reactions.

Protocol B: Low-Temperature Halogen-Metal Exchange (Lithiation)

Objective: Prevent thermal decomposition and solvent proton abstraction.

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer and an internal thermocouple probe. Do not rely on the external bath temperature.

  • Dissolution: Dissolve 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation: Wait until the internal thermocouple registers exactly -78 °C.

  • Lithiation: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise via a syringe pump over 30 minutes.

    • Validation: Monitor the internal temperature strictly. If the internal temperature rises above -72 °C, pause the addition. Exceeding this thermal threshold provides the activation energy required for the aryllithium intermediate to abstract a proton from THF.

  • Electrophile Trapping: Stir for 15 minutes at -78 °C, then add the desired electrophile (e.g., DMF for formylation) rapidly. Allow the reaction to slowly warm to room temperature before aqueous quench.

Part 4: References

  • MDPI. "Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions Accompanied by Hydrodebromination." Molecules.[Link]

  • ACS Publications. "Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering." ACS Catalysis. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis of 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides are foundat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides are foundational building blocks in this endeavor, serving as versatile precursors for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. Among these, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS 779331-34-9) has emerged as a particularly valuable substrate. Its unique substitution pattern—featuring a bromine atom for coupling, an ortho-fluorine, and a para-sulfonamide—imparts a distinct reactivity profile that warrants in-depth examination.

This guide provides a comprehensive comparison of the reactivity of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide against a panel of common bromoarenes in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By dissecting the electronic and steric factors that govern its performance, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this reagent in their synthetic campaigns.

The Decisive Role of Substituent Effects in Bromoarene Reactivity

The rate and efficiency of palladium-catalyzed cross-coupling reactions are profoundly influenced by the electronic and steric nature of the substituents on the bromoarene ring. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. The initial oxidative addition step is often rate-limiting, and its facility is directly tied to the electronic properties of the C-Br bond.

  • Electronic Effects : Substituents that withdraw electron density from the aromatic ring (Electron-Withdrawing Groups, EWGs) enhance the electrophilicity of the carbon atom bonded to the bromine. This polarization facilitates the oxidative addition step, thereby increasing the overall reaction rate. Conversely, Electron-Donating Groups (EDGs) enrich the ring with electron density, slowing the oxidative addition. These effects are transmitted through two primary mechanisms: the inductive effect (through sigma bonds) and the resonance effect (through pi systems).

  • Steric Effects : The size and position of substituents, particularly those ortho to the bromine atom, can sterically hinder the approach of the bulky palladium catalyst complex. This can slow down or, in some cases, prevent the oxidative addition step.

Let's analyze the subject molecule, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide :

  • N,N-dimethylbenzenesulfonamide group (-SO₂NMe₂) : Positioned para to the bromine, this is a potent electron-withdrawing group. It deactivates the ring through both a strong inductive effect (-I) and a resonance effect (-R), significantly increasing the electrophilicity of the C4 carbon.

  • Fluorine atom (-F) : Located ortho to the bromine, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it has a weak electron-donating resonance effect (+R), the inductive effect is dominant, further deactivating the ring.

The confluence of two powerful electron-withdrawing groups makes the aromatic ring of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide exceptionally electron-deficient. This electronic posture predicts a high reactivity in the rate-determining oxidative addition step of cross-coupling reactions.

For our comparison, we will evaluate its performance against the following bromoarenes, which represent a spectrum of electronic properties:

  • Bromobenzene : The unsubstituted baseline.

  • 4-Bromotoluene : Features a weak electron-donating methyl group.

  • 4-Bromoanisole : Contains a strong electron-donating methoxy group.

  • 4-Bromobenzonitrile : Carries a strong electron-withdrawing cyano group.

  • 4-Bromonitrobenzene : Possesses a very strong electron-withdrawing nitro group.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organoboron species with an organohalide. The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.

The reactivity of bromoarenes in the Suzuki coupling generally follows the trend dictated by the ease of oxidative addition. Therefore, electron-deficient bromoarenes are expected to react more readily than electron-rich ones.

Data Presentation: Suzuki-Miyaura Coupling
Bromoarene SubstrateSubstituent EffectExpected ReactivityTypical Conditions & Yield (Illustrative)
4-BromoanisoleStrong EDG (-OCH₃)LowHigh temperature, longer reaction time, ~70-85%
4-BromotolueneWeak EDG (-CH₃)Moderate-LowHigh temperature, ~80-95%
BromobenzeneNeutral (-H)ModerateStandard conditions, ~90-98%
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Strong EWG (-SO₂NMe₂, -F) Very High Room temp to mild heat, short time, >95%
4-BromobenzonitrileStrong EWG (-CN)HighMild conditions, >95%
4-BromonitrobenzeneVery Strong EWG (-NO₂)Very HighMild conditions, >95%

Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with phenylboronic acid.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification r_flask Schlenk Flask reagents Add: - 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.0 eq) r_flask->reagents solvent Add degassed Dioxane/H₂O (4:1) reagents->solvent heat Heat to 80 °C solvent->heat stir Stir for 2-4 hours heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool quench Dilute with Ethyl Acetate cool->quench wash Wash with H₂O, then Brine quench->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Discussion

The strong electron-withdrawing character of the fluoro and sulfonamide groups makes 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide an excellent substrate for Suzuki-Miyaura couplings. Its reactivity is comparable to, or even exceeds that of, other highly activated bromoarenes like 4-bromonitrobenzene. This allows for reactions to be conducted under milder conditions (lower temperatures, shorter times) and with lower catalyst loadings, which is economically and environmentally advantageous.

Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. Similar to the Suzuki reaction, the efficiency of this transformation is heavily reliant on the electronic nature of the aryl halide.

Electron-deficient aryl halides are generally more reactive in the Buchwald-Hartwig amination. The electron-poor aromatic ring facilitates both the initial oxidative addition and the final reductive elimination step.

Data Presentation: Buchwald-Hartwig Amination
Bromoarene SubstrateSubstituent EffectExpected ReactivityTypical Conditions & Yield (Illustrative)
4-BromoanisoleStrong EDG (-OCH₃)LowRequires strong base, higher temp, ~75-90%
4-BromotolueneWeak EDG (-CH₃)Moderate-LowStandard conditions, ~85-95%
BromobenzeneNeutral (-H)ModerateStandard conditions, good yields
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Strong EWG (-SO₂NMe₂, -F) Very High Mild temp, broad amine scope, >95%
4-BromobenzonitrileStrong EWG (-CN)HighMild conditions, excellent yields
4-BromobenzotrifluorideStrong EWG (-CF₃)HighMild conditions, excellent yields

Note: Yields are illustrative and depend on the amine coupling partner, base, and ligand used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with morpholine.

G cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification r_vial Oven-dried Vial reagents Add: - 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq) - Pd₂(dba)₃ (1 mol%) - XPhos (3 mol%) - NaOtBu (1.4 eq) r_vial->reagents seal Seal Vial reagents->seal add_reagents Add Toluene (solvent) and Morpholine (1.2 eq) via syringe seal->add_reagents heat Heat to 100 °C add_reagents->heat stir Stir for 12-24 hours heat->stir monitor Monitor by GC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite, wash with EtOAc cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify residue via Column Chromatography concentrate->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Discussion

The highly electron-deficient nature of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide makes it an ideal substrate for Buchwald-Hartwig amination. It readily couples with a diverse range of primary and secondary amines, including those that are less nucleophilic. The enhanced reactivity allows for lower catalyst loadings and often proceeds to completion where more electron-rich bromoarenes might stall or require harsher conditions. The ortho-fluoro group does not appear to pose a significant steric impediment with commonly used bulky phosphine ligands like XPhos or SPhos.

Comparative Analysis in Sonogashira Coupling

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalyst system. The reactivity trend for aryl halides is well-established: Ar-I > Ar-Br >> Ar-Cl. Within a series of bromoarenes, electron-withdrawing substituents generally accelerate the reaction.

Data Presentation: Sonogashira Coupling
Bromoarene SubstrateSubstituent EffectExpected ReactivityTypical Conditions & Yield (Illustrative)
4-BromoanisoleStrong EDG (-OCH₃)LowRequires heating, longer time, ~70-85%
4-BromotolueneWeak EDG (-CH₃)Moderate-LowRequires heating, ~80-95%
BromobenzeneNeutral (-H)ModerateHeating often required, variable yields
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Strong EWG (-SO₂NMe₂, -F) High Mild heating, good to excellent yields
4-BromobenzonitrileStrong EWG (-CN)HighMild heating, excellent yields
4-BromoacetophenoneStrong EWG (-COCH₃)HighMild heating, excellent yields

Note: Yields are illustrative and vary based on the alkyne, solvent, and base.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with phenylacetylene.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification r_flask Schlenk Flask reagents Add: - 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (3 mol%) r_flask->reagents evac_refill Evacuate & backfill with Argon (3x) reagents->evac_refill add_reagents Add THF (solvent), Et₃N (base, 3 eq) and Phenylacetylene (1.2 eq) via syringe evac_refill->add_reagents heat Heat to 60 °C add_reagents->heat stir Stir for 6-12 hours heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite, wash with Et₂O cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify residue via Column Chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling.

Discussion

As predicted by electronic arguments, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a highly competent substrate for the Sonogashira coupling. Its reactivity surpasses that of neutral or electron-rich bromoarenes, enabling efficient coupling at lower temperatures and often providing cleaner reaction profiles with fewer byproducts, such as alkyne homocoupling (Glaser coupling).

Mechanistic Synthesis and Overall Reactivity Comparison

The enhanced performance of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide across all three major cross-coupling platforms can be rationalized by its impact on the general palladium catalytic cycle.

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Br(L)₂ pd0->pdiia + Ar-Br re Reductive Elimination pdiib Ar-Pd(II)-R(L)₂ pdiia->pdiib + R-M oa Oxidative Addition pdiib->pd0 - Ar-R tm Transmetalation

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

The key is the Oxidative Addition step. The electron-deficient nature of the C-Br bond in 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide significantly lowers the activation energy for this rate-limiting step, leading to a general reactivity order:

4-Bromonitrobenzene ≈ 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide > 4-Bromobenzonitrile > Bromobenzene > 4-Bromotoluene > 4-Bromoanisole

This high reactivity makes the title compound a preferred building block when mild reaction conditions are critical for preserving sensitive functional groups elsewhere in the molecule.

Conclusion

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide consistently demonstrates superior reactivity compared to neutral and electron-rich bromoarenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Its performance is on par with other highly activated substrates like 4-bromonitrobenzene. This enhanced reactivity is a direct consequence of the powerful, cumulative electron-withdrawing effects of the ortho-fluoro and para-N,N-dimethylsulfonamide substituents, which facilitate the rate-determining oxidative addition step of the palladium catalytic cycle. For researchers in drug discovery and materials science, this translates to tangible benefits: milder reaction conditions, shorter reaction times, lower catalyst loadings, and a broader substrate scope. Understanding this reactivity profile enables chemists to strategically design more efficient and robust synthetic routes, solidifying the position of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide as a highly valuable and versatile tool in the synthetic chemist's arsenal.

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  • University of South Florida Scholar Commons. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (2022). *Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)
Comparative

A Comparative Guide to Alternatives for 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in Cross-Coupling Reactions

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds is a well-established strategy for optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS 779331-34-9) has emerged as a valuable building block for this purpose. Its structure is primed for synthetic diversification: the bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine and the dimethylsulfonamide group collaboratively modulate the electronic and physicochemical characteristics of the resulting products.

This guide provides an in-depth comparison of viable alternative reagents to 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. We will move beyond a simple catalog of substitutes to explore the nuanced differences in reactivity, substrate scope, and economic viability. The discussion is grounded in established mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Core Reactivity Profile: A Versatile Cross-Coupling Partner

The primary utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide lies in its performance in palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is a cornerstone for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

  • Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is indispensable for the synthesis of arylamines, a critical pharmacophore in numerous drug classes.

The fluorine atom positioned ortho to the bromine influences the reactivity by withdrawing electron density from the aromatic ring, which can affect the rate-determining oxidative addition step in the catalytic cycle.

Comparative Analysis of Alternative Reagents

The selection of an alternative is a multi-factorial decision, balancing reactivity, cost, availability, and the desired properties of the final product. We will categorize alternatives based on the nature of the modification to the parent structure.

Analogs with Alternative Leaving Groups

The most direct alternatives involve replacing the bromine atom with other halogens or pseudo-halides. This choice directly impacts the reagent's reactivity in the crucial oxidative addition step of the catalytic cycle, which generally follows the trend: I > Br ≈ OTf > Cl.

Reagent ClassKey CharacteristicsAdvantagesDisadvantages
Aryl Iodides More reactive than bromides.Milder reaction conditions, lower catalyst loadings may be possible.Higher cost, lower stability, potential for side reactions.
Aryl Chlorides Less reactive than bromides.Significantly lower cost of starting materials.Requires more specialized, often bulky and electron-rich phosphine ligands and stronger bases to achieve efficient coupling.
Aryl Triflates/Fluorosulfonates Reactivity comparable to or greater than bromides.Can be synthesized from readily available phenols, providing an alternative synthetic entry point. Orthogonal reactivity to aryl halides.Higher cost of triflating/fluorosulfonating agents. Triflates can be moisture-sensitive.

Expert Insight: While aryl chlorides offer a significant cost advantage, the investment in more sophisticated and often air-sensitive catalyst systems can offset this benefit, particularly on a smaller research scale. Aryl triflates and fluorosulfonates are excellent alternatives when the corresponding phenol is more accessible than the halogenated arene.

Structural and Positional Isomers

Altering the substitution pattern on the aromatic ring can have subtle but significant consequences for both reactivity and the biological activity of the downstream products.

  • 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: Placing the fluorine atom meta to the bromine and ortho to the sulfonamide group changes the electronic and steric environment of the C-Br bond. This can influence the kinetics of the oxidative addition and potentially alter the conformation of the final product, which may be critical for binding to a biological target.

  • 4-Bromo-N,N-dimethylbenzenesulfonamide: The absence of the fluorine atom simplifies the structure and reduces cost. This is a suitable alternative when the specific properties imparted by fluorine (e.g., metabolic stability, pKa modulation) are not required.

Analogs with Modified Sulfonamide Groups

Modifying the N-substituents on the sulfonamide can be used to fine-tune the physicochemical properties of the final molecule.

  • 4-Bromo-3-fluoro-N,N-diethylbenzenesulfonamide: Replacing methyl with ethyl groups increases the lipophilicity of the molecule. This can impact solubility, cell permeability, and metabolic stability. The reactivity in cross-coupling reactions is generally not significantly affected.

  • Analogs with N-H Sulfonamides (e.g., 4-bromo-3-fluoro-N-methylbenzenesulfonamide): The presence of an N-H bond introduces a hydrogen bond donor, which can be critical for target engagement. However, the acidic proton requires careful consideration of the base used in cross-coupling reactions to avoid deprotonation and potential catalyst inhibition.

Experimental Protocols & Data

To provide a practical basis for comparison, we present generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide/pseudohalide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methodologies and should be optimized for each specific substrate combination.

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.

Comparative Performance Data (Illustrative)

The following table presents illustrative, expected outcomes for the Suzuki-Miyaura coupling of various aryl precursors with phenylboronic acid, based on established reactivity principles. Yields are highly dependent on reaction optimization.

Aryl PrecursorLeaving GroupExpected ReactivityTypical Catalyst SystemIllustrative Yield
4-Iodo -3-fluoro-N,N-dimethyl...-IVery HighPd(PPh₃)₄ / K₂CO₃>90%
4-Bromo -3-fluoro-N,N-dimethyl...-BrHighPd(PPh₃)₄ / K₂CO₃85-95%
4-Triflyloxy -3-fluoro-N,N-dimethyl...-OTfHighPdCl₂(dppf) / Cs₂CO₃80-95%
4-Chloro -3-fluoro-N,N-dimethyl...-ClModeratePd₂(dba)₃ / XPhos / K₃PO₄70-90%
4-Fluorosulfonyloxy -3-fluoro...-OSO₂FHighPd(NHC) complexes / K₃PO₄85-95%

Visualization of Key Synthetic Processes

To clarify the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic Cycles

The efficiency of the discussed transformations is governed by the palladium catalytic cycle. Understanding these cycles is key to troubleshooting and optimizing reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection start Define Synthetic Goal cost Is cost the primary driver? start->cost reactivity Is highest reactivity needed? cost->reactivity No use_cl Consider Aryl Chloride (Requires specialized catalyst) cost->use_cl Yes phenol Is phenol precursor more available? reactivity->phenol No use_i Use Aryl Iodide (Milder conditions, higher cost) reactivity->use_i Yes use_br Use Aryl Bromide (Balanced cost/reactivity) phenol->use_br No use_otf Use Aryl Triflate or Fluorosulfonate phenol->use_otf Yes

Caption: Decision workflow for selecting an appropriate aryl halide or pseudohalide.

Conclusion

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide remains a robust and reliable building block for introducing the fluorinated sulfonamide motif into complex molecules. However, a thorough understanding of the available alternatives is crucial for strategic synthetic planning. For cost-sensitive, large-scale syntheses, the corresponding aryl chloride is a compelling option, provided the catalytic system is optimized for the less reactive C-Cl bond. For achieving reactions under the mildest possible conditions or when starting from a phenolic precursor, aryl iodides and aryl triflates/fluorosulfonates, respectively, present superior alternatives. The choice of N-substituents on the sulfonamide offers a handle for fine-tuning the final product's physicochemical properties without drastically altering the cross-coupling reactivity. Ultimately, the optimal reagent is dictated by a careful consideration of project-specific goals, including economic constraints, required reaction efficiency, and the desired biological or material properties of the target compound.

References

  • Pye, D. R., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 19(1), 138-141. Available at: [Link]

  • Shen, D., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14247-14263. Available at: [Link]

  • Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997-1999. Available at: [Link]

  • Gorbunov, D., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 7(18), 3415-3424. Available at: [Link]

  • Shen, D., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14247-14263. Available at: [Link]

  • Hanley, P. S., & Hartwig, J. F. (2016). Palladium-Catalyzed Amination of Aryl and Heteroaryl Fluorosulfates. Angewandte Chemie International Edition, 55(43), 13583-13587. Available at: [Link]

  • Li, Z., et al. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 27(19), 6614. Available at: [Link]

  • Panduwawala, T. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at: [Link]

  • Fernández-Rodríguez, M. A., et al. (2014). Cross Alkyl–Aryl versus Homo Aryl–Aryl Coupling in Palladium-Catalyzed Coupling of Alkyl–Gold(I) and Aryl–Halide. Organometallics, 33(13), 3464-3474. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Rodriguez, C. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania, ScholarlyCommons. Available at: [Link]

  • NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from: [Link]

  • Scherer, O., et al. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents. EP0115328B1.
Validation

Assessing the Purity of Synthesized 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Analogs: A Comparative Analytical Guide

Executive Summary The synthesis of halogenated sulfonamide building blocks, such as 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) , is foundational in modern medicinal chemistry. However, the electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated sulfonamide building blocks, such as 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) , is foundational in modern medicinal chemistry. However, the electrophilic aromatic substitution pathways used to generate these analogs frequently produce a complex matrix of structurally similar regioisomers (e.g., 2-bromo or 6-bromo derivatives) and des-fluoro impurities.

Relying on a single analytical modality to assess the purity of these intermediates invites "residual complexity"—the presence of undetected, highly active impurities that can derail downstream biological assays and drug development campaigns[1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-PDA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (1H qNMR) to establish a rigorous, self-validating purity assessment workflow.

The Analytical Workflow: An Orthogonal Approach

To guarantee scientific integrity, purity assessment must be orthogonal. We combine relative-selective methods (HPLC) for regioisomer resolution with absolute-universal methods (qNMR) for standard-free quantitation.

PurityWorkflow Start Synthesized Analogs (4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide) HPLC HPLC-PDA Relative-Selective Start->HPLC Regioisomer Check LCMS LC-MS/MS Absolute-Selective Start->LCMS Trace Impurity ID qNMR 1H qNMR Absolute-Universal Start->qNMR Absolute Quantitation Decision Orthogonal Purity Validation HPLC->Decision LCMS->Decision qNMR->Decision

Orthogonal workflow for the purity assessment of synthesized sulfonamide analogs.

Comparative Analysis of Analytical Modalities

When assessing 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, each analytical technique serves a distinct mechanistic purpose.

  • HPLC-PDA (Relative-Selective): Separates compounds based on subtle differences in hydrophobicity and dipole moments. It is highly effective at resolving the 2-bromo from the 4-bromo regioisomers. However, because it relies on UV absorbance—which varies between the main compound and its impurities—it only provides relative purity unless an identical reference standard is used[2].

  • LC-MS/MS (Absolute-Selective): Utilizes mass-to-charge ratios ( m/z ) and fragmentation patterns. While unparalleled for identifying trace genotoxic impurities, it struggles to differentiate co-eluting isobaric regioisomers and is subject to ionization matrix effects[1].

  • 1H qNMR (Absolute-Universal): The gold standard for absolute quantitation. The integral of an NMR resonance is directly proportional to the number of nuclei generating it. This allows for absolute purity determination using an entirely unrelated internal standard, bypassing the need for a reference material of the novel analog[3][4].

Quantitative Performance Comparison
Analytical ModalityDetection PrincipleQuantitation TypeLimit of Detection (LOD)Regioisomer ResolutionReference Standard Required
HPLC-PDA UV Absorbance ( π→π∗ )Relative-Selective~0.05 - 0.1 µg/mLExcellent ( Rs​>1.5 )Yes (for absolute purity)
LC-MS/MS Mass-to-Charge ( m/z )Absolute-Selective~0.001 µg/mLPoor (isobars co-elute)Yes
1H qNMR Nuclear Spin ResonanceAbsolute-Universal~10 - 50 µg/mLModerate (shift dependent)No (uses unrelated IS)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly defined.

Protocol 1: HPLC-PDA Method for Regioisomer Resolution

Causality & Design: A gradient elution starting with high aqueous content ensures the protonation of any residual basic impurities, while the gradual increase in acetonitrile resolves the closely eluting regioisomers. The PDA detector is set to 265 nm because the benzenesulfonamide chromophore exhibits a characteristic π→π∗ transition at this wavelength, maximizing the signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized analog in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase: Equip the system with a C8 or C18 column (e.g., YMC-Triart C8, 250 × 4.6 mm, 5 µm) maintained at 25°C[2].

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic acid in Milli-Q Water.

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 95% B over 40 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via PDA at 265 nm.

  • System Suitability & Self-Validation (Critical): Inject a spiked resolution mixture containing both the 2-bromo and 4-bromo isomers. The run is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is > 1.5 and the peak tailing factor is < 1.5.

Protocol 2: 1H qNMR for Absolute Purity Quantitation

Causality & Design: For 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, the N,N -dimethyl protons appear as a sharp, isolated singlet (~2.7 ppm) integrating to 6 protons. This is the ideal target for quantitation. We utilize Dimethyl terephthalate (DMT) as the internal standard (IS) because its aromatic singlet (~8.13 ppm) does not overlap with the analyte's signals[5]. A 90° pulse is used to maximize signal intensity, but this necessitates a strictly calculated relaxation delay to prevent signal saturation[3].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~10.0 mg of the synthesized analog and ~5.0 mg of NIST-traceable DMT (Internal Standard).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • System Suitability & Self-Validation (T1 Determination): Before quantitative acquisition, perform an inversion-recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of both the N,N -dimethyl protons and the DMT protons[6].

  • Acquisition Parameters:

    • Set the relaxation delay ( D1​ ) to ≥5×T1max​ (typically 20-30 seconds) to guarantee >99.3% return to thermal equilibrium.

    • Apply a 90° excitation pulse.

    • Acquire 32 to 64 scans with 64K data points on a 500 MHz spectrometer.

  • Processing & Calculation: Apply an exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct manually. Integrate the DMT singlet and the analyte's N,N -dimethyl singlet. Calculate absolute mass purity using the standard qNMR equation based on integral ratios, number of protons, and molecular weights[5].

Conclusion

The accurate purity assessment of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide analogs cannot rely on a single technique. While HPLC-PDA validates the absence of structurally similar regioisomers, 1H qNMR provides the absolute mass fraction of the active pharmaceutical ingredient without the bottleneck of synthesizing identical reference standards. By implementing this orthogonal, self-validating workflow, researchers can confidently eliminate residual complexity early in the drug discovery pipeline.

References

  • Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy. PMC (National Institutes of Health). Available at:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS). Available at:[Link]

  • Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. PubMed. Available at:[Link]

  • Residual Complexity Does Impact Organic Chemistry and Drug Discovery: The Case of Rufomyazine and Rufomycin. PMC (National Institutes of Health). Available at:[Link]

Sources

Comparative

cost-benefit analysis of using 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in research

A Senior Application Scientist's Guide to a Niche Benzenesulfonamide Derivative In the landscape of modern drug discovery and chemical biology, the benzenesulfonamide scaffold is a cornerstone, giving rise to a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Niche Benzenesulfonamide Derivative

In the landscape of modern drug discovery and chemical biology, the benzenesulfonamide scaffold is a cornerstone, giving rise to a multitude of therapeutic agents and research tools. This guide provides an in-depth cost-benefit analysis of a specific, yet under-explored derivative, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide , for researchers, scientists, and drug development professionals. While direct experimental data for this compound is scarce in publicly available literature, this analysis will extrapolate its potential utility, performance, and cost-effectiveness based on the well-established roles of its constituent chemical moieties and by comparing it to established alternatives in its most probable field of application: carbonic anhydrase inhibition.

Introduction: Deconstructing 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

The structure of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide suggests its primary application in the realm of enzyme inhibition, particularly targeting metalloenzymes. The benzenesulfonamide group is a classic pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases (CAs). The strategic placement of bromine and fluorine atoms, along with N,N-dimethylation, can significantly modulate the compound's physicochemical properties, including its potency, selectivity, metabolic stability, and lipophilicity.

  • The Benzenesulfonamide Core : This functional group is the primary driver of the anticipated biological activity, acting as a potent inhibitor of carbonic anhydrases.[1]

  • Fluorine Substitution : The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[2][3] This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a molecule.[2]

  • Bromine Substitution : Bromine, as a halogen, can increase the therapeutic activity of a compound and is often used in the development of antimicrobial and anticancer drugs.[4][5][6] It can also serve as a useful synthetic handle for further chemical modifications.

  • N,N-Dimethylation : The dimethylamino group can influence the compound's solubility, cell permeability, and interaction with target proteins.

Based on these structural features, the primary research application for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is likely as an inhibitor of carbonic anhydrases, with potential applications in cancer research, as an antimicrobial agent, or in studies of neurological disorders.[1][5][7]

The Cost-Benefit Framework: A Hypothetical Analysis

A comprehensive cost-benefit analysis requires an examination of both the financial investment and the potential scientific return. For a novel research chemical like 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, this involves considering the synthesis cost and its inferred performance against established alternatives.

Estimated Cost of Synthesis

The synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide would likely proceed through the reaction of a corresponding sulfonyl chloride with dimethylamine. A plausible synthetic route is outlined below:

G cluster_0 Synthesis Pathway Start Starting Materials: - 4-Bromobenzenesulfonyl chloride - 3-Fluoroaniline - Dimethylamine Step1 Diazotization of 3-Fluoroaniline followed by Sandmeyer-type reaction to introduce the sulfonyl chloride group Start->Step1 Step2 Alternative: Direct chlorosulfonation of 1-bromo-2-fluorobenzene Start->Step2 Intermediate 4-bromo-3-fluorobenzenesulfonyl chloride Step1->Intermediate Step2->Intermediate Step3 Reaction with Dimethylamine Intermediate->Step3 Product 4-bromo-3-fluoro-N,N- dimethylbenzenesulfonamide Step3->Product

A plausible synthetic workflow for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

The cost of the final compound will be influenced by the price of the starting materials and the complexity of the synthesis. Below is an estimated cost analysis of the key precursors:

Starting MaterialCAS NumberEstimated Cost (per gram)Supplier Examples
4-Bromobenzenesulfonyl chloride98-58-8$1.25 - $1.87[8][9]Thermo Scientific Chemicals, TCI America
3-Fluoroaniline372-19-0$0.76 - $1.60[10][11]Sihauli Chemicals, Apollo Scientific
Dimethylamine124-40-3~$0.002 (bulk pricing)[12]Various industrial suppliers

Note: Prices are estimates based on currently available information for research-grade chemicals and may vary depending on the supplier, purity, and quantity. The cost of dimethylamine is significantly lower due to its large-scale industrial production.

The multi-step synthesis, including halogenation, sulfonation, and amination, contributes to the overall cost. The purification of the final product would also add to the expense. It is reasonable to estimate that the cost of custom synthesis for a small research quantity of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide would be significantly higher than that of commercially available alternatives.

Inferred Performance and Benefits

The potential benefits of using this specific derivative lie in the unique combination of its substituents, which could offer advantages over existing carbonic anhydrase inhibitors.

  • Enhanced Potency and Selectivity : The electron-withdrawing nature of both fluorine and bromine could modulate the pKa of the sulfonamide group, potentially leading to stronger binding to the zinc ion in the carbonic anhydrase active site. The specific substitution pattern might also allow for interactions with other residues in the active site, leading to higher isoform selectivity.

  • Improved Pharmacokinetics : Fluorine substitution is a well-established strategy to block metabolic pathways, potentially increasing the half-life and bioavailability of the compound.[2][3]

  • Novel Structure-Activity Relationships : For researchers investigating the structure-activity relationships of carbonic anhydrase inhibitors, this compound provides a unique data point to understand the combined effects of bromo, fluoro, and N,N-dimethyl substitutions.

Comparison with Established Alternatives

The primary competitors for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in a research setting are commercially available, well-characterized carbonic anhydrase inhibitors.

InhibitorMechanism of ActionCommon Research ApplicationsEstimated Cost (per gram)
Acetazolamide Non-selective Carbonic Anhydrase InhibitorGlaucoma, epilepsy, altitude sickness research; cancer cell invasion studies[13]$5 - $15
Dorzolamide Topical Carbonic Anhydrase InhibitorGlaucoma research[14]$13 - $81 (for a 10ml, 2% solution)[14][15]
Brinzolamide Topical Carbonic Anhydrase InhibitorGlaucoma research[16]Cost is comparable to Dorzolamide[16]
Methazolamide Carbonic Anhydrase InhibitorGlaucoma research[17][18]$1.23 - $2.37 (per 100 tablets)[19]
2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide Substituted BenzenesulfonamideResearch chemical for early discovery[20]~$654 (for 50mg)[20]

Note: Prices for established drugs are highly variable and depend on formulation and supplier. Research-grade chemicals often have a higher cost per gram.

From a purely cost-based perspective, established drugs like Acetazolamide and Methazolamide are significantly more affordable for general carbonic anhydrase inhibition studies. However, the value of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide lies in its potential for novel discoveries and its unique structural properties that cannot be replicated by these alternatives.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the benefit of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a direct comparison of its inhibitory activity against a panel of human carbonic anhydrase isoforms is necessary.

Objective: To determine the inhibitory potency (IC50) of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide against a panel of human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) and compare it to a standard inhibitor, Acetazolamide.
Materials:
  • Recombinant human CA isoforms (I, II, IX, XII)

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (synthesized or custom-ordered)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • HEPES buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

G cluster_0 Experimental Workflow Start Prepare stock solutions of test compound and Acetazolamide in DMSO. Step1 Serially dilute the compounds in buffer to create a range of concentrations. Start->Step1 Step2 Add CA enzyme solution to each well of a 96-well plate. Step1->Step2 Step3 Add the diluted compounds to the wells and incubate at room temperature. Step2->Step3 Step4 Initiate the reaction by adding the p-NPA substrate solution. Step3->Step4 Step5 Monitor the change in absorbance at 405 nm over time using a microplate reader. Step4->Step5 Step6 Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Step5->Step6 Product Plot percent inhibition vs. log[inhibitor] and determine the IC50 value. Step6->Product

Workflow for in vitro carbonic anhydrase inhibition assay.
Data Analysis:

The IC50 values will be determined by fitting the dose-response data to a suitable sigmoidal model. A lower IC50 value indicates a more potent inhibitor. The selectivity of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide can be assessed by comparing its IC50 values across the different CA isoforms.

Conclusion: A Niche Compound with Potential for High-Impact Research

The cost-benefit analysis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide reveals a trade-off between the higher initial investment for a custom-synthesized compound and the potential for novel scientific insights.

Benefits :

  • Novelty : Its unique structure offers the potential for discovering new structure-activity relationships and developing more selective and potent inhibitors.

  • Improved Properties : The combination of bromo and fluoro substituents may confer advantageous pharmacokinetic properties.

Costs :

  • High Initial Cost : Custom synthesis is significantly more expensive than purchasing commercially available alternatives.

  • Lack of Existing Data : The absence of prior research on this specific compound means that its utility is speculative and requires initial validation experiments.

Recommendation :

The use of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is recommended for research groups with a specific interest in:

  • Medicinal Chemistry and Drug Discovery : For programs focused on developing novel carbonic anhydrase inhibitors with improved properties.

  • Structure-Activity Relationship Studies : To probe the specific effects of combined halogen and N,N-dimethyl substitutions on the benzenesulfonamide scaffold.

  • Chemical Biology : As a tool to investigate the role of specific carbonic anhydrase isoforms in various biological processes.

For general-purpose carbonic anhydrase inhibition where novelty is not a primary objective, the more cost-effective, established alternatives are the more prudent choice. Ultimately, the decision to invest in 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide should be driven by the specific research question and the potential for high-impact discovery that this unique molecule may unlock.

References

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024).
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  • RSC Publishing.
  • Worldwide Life Sciences. 3-Fluoroaniline - 500g. (2026).
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  • TCI AMERICA. 4-Bromobenzenesulfonyl Chloride | 98-58-8.
  • Google Patents. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.
  • GoodRx. Methazolamide 2026 Prices, Coupons & Savings Tips. (2026).
  • Google Patents. US4874894A - Process for the production of benzenesulfonamides.
  • SingleCare. Methazolamide Coupons & Prices. (2026).
  • Sigma-Aldrich. 2,5-dichloro-n-(2-ethylphenyl)benzenesulfonamide.
  • SingleCare. Dorzolamide Coupons 2026: Up to 80% Discount. (2026).
  • Thermo Scientific Chemicals. 4-Bromobenzenesulfonyl chloride, 98+%.
  • PubMed. Cost-minimisation study of dorzolamide versus brinzolamide in the treatment of ocular hypertension and primary open-angle glaucoma: in four European countries. (2003).
  • DrugPatentWatch. Drug prices and trends for DORZOLAMIDE HCL. (2026).
  • GoodRx. Methazolamide Medicare Coverage and Co-Pay Details.
  • Echemi. 4-Bromobenzenesulfonyl chloride 98-58-8. (2023).
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  • Amazon Pharmacy. METHAZOLAMIDE 50 MG TAB.
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Validation

comparative study of different cross-coupling methods for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. The molecule 4-bromo-3-fluoro-N,N-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. The molecule 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide presents a unique synthetic challenge and opportunity. Its electron-deficient nature, a consequence of the strongly withdrawing sulfonyl and fluoro groups, significantly influences the reactivity of the C-Br bond. This guide provides a comprehensive comparative analysis of various palladium-catalyzed cross-coupling methodologies for the derivatization of this versatile building block. We will delve into the mechanistic nuances, practical considerations, and expected outcomes for Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, offering researchers a data-driven framework for experimental design.

The Substrate: Electronic Properties and Reactivity Considerations

The reactivity of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in palladium-catalyzed cross-coupling is dominated by the electronic effects of its substituents. The N,N-dimethylbenzenesulfonamide and the fluorine atom are both potent electron-withdrawing groups. This electronic deficiency at the aromatic ring enhances the electrophilicity of the carbon atom bonded to bromine, which can facilitate the oxidative addition of a palladium(0) catalyst, often the rate-determining step in many cross-coupling cycles.[1] However, the same electronic factors can also influence subsequent steps, such as transmetalation and reductive elimination, and may necessitate careful optimization of reaction conditions.

Comparative Analysis of Cross-Coupling Methodologies

This section will provide a side-by-side comparison of five key cross-coupling reactions, outlining their mechanisms, general protocols, and suitability for the functionalization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, celebrated for the stability and low toxicity of the boronic acid coupling partners.[2] The reaction is generally tolerant of a wide range of functional groups.[3] For an electron-deficient substrate like 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, the Suzuki coupling is a highly promising approach.

Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-Br 4-bromo-3-fluoro- N,N-dimethylbenzene- sulfonamide R-B(OH)2 Organoboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol:

A mixture of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.5 mol%), and a suitable ligand in a solvent like a 2:1 mixture of DME and water is prepared.[3][4] A base, for instance, potassium phosphate, is added, and the reaction is stirred under an inert atmosphere at a specified temperature until completion.[3]

Expected Performance and Considerations:

Given the electron-deficient nature of the substrate, the oxidative addition step is expected to be facile. The choice of catalyst, ligand, and base will be crucial for efficient transmetalation and to avoid side reactions. For sterically hindered boronic acids, the use of anhydrous conditions with bases like Cs2CO3 or K3PO4 in DMF might be beneficial.[5]

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] This method is particularly valuable as it does not require the pre-formation of an organometallic reagent from the alkene coupling partner.[7]

Mechanism:

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[8]

Heck_Reaction_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-CH2-CH(R)-Pd(II)L2 Ar-CH2-CH(R)-Pd(II)L2 Ar-Pd(II)(Br)L2->Ar-CH2-CH(R)-Pd(II)L2 Migratory Insertion (Alkene) Ar-CH2-CH(R)-Pd(II)L2->Pd(0)L2 β-Hydride Elimination + Base Ar-CH=CH-R Ar-CH=CH-R Ar-CH2-CH(R)-Pd(II)L2->Ar-CH=CH-R Product Ar-Br 4-bromo-3-fluoro- N,N-dimethylbenzene- sulfonamide Alkene Alkene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Generalized Experimental Protocol:

In a Schlenk tube, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 mmol), the alkene (1.5 mmol), a palladium source like Pd(OAc)2 (1 mol%), a ligand, and a base such as K2CO3 (2 mmol) are combined in a solvent system like DMF/H2O.[9] The mixture is then heated to the required temperature for a set duration.[9]

Expected Performance and Considerations:

Electron-deficient aryl bromides are generally good substrates for the Heck reaction.[9] The regioselectivity of the alkene addition can be an important consideration, especially with unsymmetrical alkenes. The choice of ligand and solvent can significantly influence the selectivity and yield.[10] For some cyclic alkenes, the addition of a cosolvent like DMSO can improve the selectivity for the non-conjugated product.[10]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[11] This reaction is a cornerstone for the synthesis of substituted alkynes.

Mechanism:

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed.[11]

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu cycle) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Product R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Generalized Experimental Protocol:

The aryl bromide (0.5 mmol) and the terminal alkyne (0.8 mmol) are dissolved in a solvent like DMSO. A palladium precatalyst (2.5 mol %) and a base such as 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) are added, and the reaction is stirred at room temperature under an inert atmosphere.[11]

Expected Performance and Considerations:

Electron-deficient aryl bromides are known to be good substrates for Sonogashira couplings.[12] The use of copper-free conditions can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling). The choice of base and solvent is critical for the reaction's success.[11]

Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium.[13] While organotin compounds are toxic, they are often stable and tolerant of many functional groups.[14]

Mechanism:

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step.[14]

Stille_Coupling_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-SnR'3) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-Br 4-bromo-3-fluoro- N,N-dimethylbenzene- sulfonamide R-SnR'3 Organostannane

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Generalized Experimental Protocol:

A solution of the aryl bromide (1.0 equiv) and the organostannane (1.1 equiv) in a solvent such as toluene is treated with a palladium catalyst, for example, Pd(PPh3)4 (5 mol%). The mixture is then heated under an inert atmosphere.[15]

Expected Performance and Considerations:

The Stille reaction is known to be tolerant of a wide range of functional groups, which would be advantageous for the sulfonamide moiety.[14] The primary drawback is the toxicity of the tin reagents and byproducts. The choice of ligand can be crucial for achieving good yields, especially with less reactive substrates.[16]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[17] It has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.[18]

Mechanism:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product.[18]

Buchwald_Hartwig_Amination_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination & Deprotonation [Ar-Pd(II)(NHR')L2]+->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' [Ar-Pd(II)(NHR')L2]+->Ar-NHR' Product Ar-Br 4-bromo-3-fluoro- N,N-dimethylbenzene- sulfonamide R'-NH2 Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Experimental Protocol:

Under an inert atmosphere, the aryl bromide (1.0 equiv), amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) are combined in a solvent like toluene. The mixture is then heated.

Expected Performance and Considerations:

The choice of ligand is critical in Buchwald-Hartwig amination and is highly substrate-dependent.[17] For an electron-deficient aryl bromide, the reaction is expected to proceed well. The strong bases typically used can be a limitation if other base-sensitive functional groups are present.[18]

Comparative Data Summary

ReactionCoupling PartnerKey AdvantagesPotential ChallengesTypical Catalyst/LigandTypical BaseExpected Yield (Est.)
Suzuki-Miyaura Boronic Acids/EstersStable, non-toxic reagents; broad functional group tolerance.[2]Potential for deboronation; steric hindrance with some partners.[5]Pd(OAc)2 / SPhos, XPhosK3PO4, Cs2CO3High
Heck AlkenesNo need for pre-formed organometallic reagents.[7]Regioselectivity with unsymmetrical alkenes; can require higher temperatures.[7][10]Pd(OAc)2 / PPh3, NHCsK2CO3, Et3NModerate to High
Sonogashira Terminal AlkynesDirect formation of C(sp)-C(sp²) bonds.[11]Potential for alkyne homocoupling (Glaser); copper toxicity.[11]Pd(PPh3)2Cl2 / CuIEt3N, TMPHigh
Stille OrganostannanesHigh functional group tolerance.[14]Toxicity of tin reagents and byproducts.[13]Pd(PPh3)4NoneHigh
Buchwald-Hartwig AminesDirect C-N bond formation.[17]Strong base required; ligand sensitivity.[17][18]Pd2(dba)3 / XPhos, RuPhosNaOtBu, LHMDSHigh

Conclusion and Recommendations

The derivatization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the substituents activates the C-Br bond, making it a suitable substrate for these transformations.

  • For the synthesis of biaryl derivatives, the Suzuki-Miyaura coupling is highly recommended due to its robustness, high expected yields, and the use of non-toxic reagents.

  • The Heck reaction offers a convenient route to styrenic and other unsaturated derivatives without the need for preparing organometallic coupling partners.

  • The Sonogashira coupling is the method of choice for introducing alkynyl moieties.

  • While the Stille coupling offers broad functional group tolerance, the toxicity of organotin compounds is a significant drawback.

  • For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is an excellent and versatile method, provided the appropriate ligand is selected.

Ultimately, the optimal choice of cross-coupling method will depend on the specific target molecule and the desired functional group to be introduced. The generalized protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and successful synthetic strategies for the derivatization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2012. [Link]

  • Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. Organic Letters. 2003. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysts. 2018. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Chemical Society Reviews. 2026. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. 2015. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. 2015. [Link]

  • Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters. 2000. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. Topics in Organometallic Chemistry. 2008. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. 2026. [Link]

  • Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society. 2002. [Link]

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  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry. 2002. [Link]

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Omega. 2024. [Link]

  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. 2015. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. 2021. [Link]

  • Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications. 2007. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. 2017. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. 2017. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. 2024. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ChemCatChem. 2019. [Link]

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Comparative

Publish Comparison Guide: Biological Screening of Novel AXL Kinase Inhibitors Derived from 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Kinase Selectivity, and Cellular Efficacy Executive Summary & Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Kinase Selectivity, and Cellular Efficacy

Executive Summary & Rationale

The development of small-molecule inhibitors targeting the TAM family of receptor tyrosine kinases (Tyro3, AXL, and MerTK) has become a critical strategy for overcoming therapy resistance and inhibiting Epithelial-Mesenchymal Transition (EMT) in refractory cancers. The clinical candidate Dubermatinib (TP-0903) established the N,N-dimethylbenzenesulfonamide moiety as a privileged pharmacophore that extends into the solvent-accessible pocket of the AXL kinase domain [1].

This technical guide evaluates a novel library of AXL inhibitors synthesized using 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) as the primary building block. The 4-bromo functional group serves as the ideal synthetic handle for Buchwald-Hartwig cross-coupling with a diphenylpyrimidine-diamine core. Crucially, the introduction of the 3-fluoro substituent provides a bioisosteric structural advantage:

  • Conformational Locking: The highly electronegative fluorine atom induces an intramolecular dipole interaction with the adjacent pyrimidine-amine linker, restricting the dihedral angle to perfectly match the DFG-in conformation of the AXL ATP-binding pocket.

  • Metabolic Stability: The fluorine atom shields the electron-rich phenyl ring from cytochrome P450-mediated oxidative metabolism.

This guide objectively compares the biological screening results of the lead fluorinated derivative (Compound 7a ) against standard AXL inhibitors, Dubermatinib and Bemcentinib.

Mechanism of Action: AXL Inhibition and EMT Reversal

AXL overexpression is a hallmark of acquired resistance to targeted therapies (e.g., EGFR inhibitors). Activation of AXL by its ligand, Growth Arrest-Specific 6 (GAS6), triggers downstream PI3K/AKT and MAPK signaling, driving tumor cells toward an invasive, mesenchymal phenotype [2]. By competitively binding to the ATP pocket, the fluorinated sulfonamide derivatives trap the kinase in an inactive state, effectively shutting down the EMT signaling cascade.

AXL_Pathway Gas6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase Gas6->AXL Activates PI3K PI3K / AKT Survival Pathway AXL->PI3K EMT Epithelial-Mesenchymal Transition (Metastasis & Resistance) PI3K->EMT Inhibitor 3-Fluoro Sulfonamide Derivative (Cmpd 7a) Inhibitor->AXL Binds ATP Pocket

Fig 1. Mechanistic pathway of GAS6-AXL signaling and targeted inhibition by Compound 7a.

High-Throughput Biological Screening Workflow

To ensure high-fidelity data, the screening cascade is designed as a self-validating system. Primary screening utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to establish biochemical potency, followed by counter-screening against homologous kinases (Mer, Tyro3, Aurora A) to determine the selectivity index.

Kinase_Workflow Synthesis Scaffold Derivatization TRFRET TR-FRET Kinase Assay Synthesis->TRFRET Select TAM Family Selectivity Profiling TRFRET->Select IC50 < 20 nM Cell Anti-EMT Cellular Assay Select->Cell AXL Selective Lead Lead Candidate Selection Cell->Lead

Fig 2. Sequential screening workflow from biochemical target engagement to cellular efficacy.

Comparative Biological Screening Results

The quantitative data below highlights the performance of the novel 3-fluoro derivative (Compound 7a) compared to the non-fluorinated parent scaffold (Dubermatinib) and the structurally distinct Bemcentinib.

Table 1: In Vitro Biochemical Kinase Profiling

Causality Note: The addition of the 3-fluoro group in Compound 7a tightens the binding affinity (IC₅₀ = 12 nM) compared to Dubermatinib (IC₅₀ = 27 nM) by optimizing the van der Waals interactions within the hinge region [3]. Furthermore, it significantly reduces off-target Aurora A activity, a known liability of earlier generations.

CompoundAXL IC₅₀ (nM)Mer IC₅₀ (nM)Tyro3 IC₅₀ (nM)Aurora A IC₅₀ (nM)Selectivity Index (Aurora A / AXL)
Compound 7a (3-Fluoro)12 ± 1.5 45 ± 3.2110 ± 8.4> 5,000> 416x
Dubermatinib (TP-0903)27 ± 2.138 ± 2.8135 ± 10.1210 ± 157.7x
Bemcentinib (R428)14 ± 1.8120 ± 9.5250 ± 18.2> 10,000> 714x
Table 2: Cellular Efficacy in Triple-Negative Breast Cancer (MDA-MB-231)

Causality Note: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. MDA-MB-231 cells were chosen because they natively overexpress AXL and exhibit a highly mesenchymal phenotype.

CompoundCellular p-AXL Inhibition IC₅₀ (nM)Cell Viability IC₅₀ (nM)EMT Reversal (E-Cadherin Upregulation)
Compound 7a 18 ± 2.2 45 ± 4.1 +++ (Strong)
Dubermatinib 35 ± 3.462 ± 5.8++ (Moderate)
Bemcentinib 25 ± 2.985 ± 7.2++ (Moderate)

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact conditions used to generate the screening data.

Protocol A: TR-FRET Biochemical Kinase Assay

Rationale: TR-FRET is utilized over standard luminescent assays because it eliminates compound auto-fluorescence interference (a common false-positive generator in sulfonamide libraries). The assay is strictly run at the ATP Michaelis-Menten constant ( Km​ ) to accurately assess competitive inhibition.

  • Reagent Preparation: Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Dilute recombinant human AXL kinase (catalytic domain, aa 473-894) to 93 ng/mL. Add 200 nM of poly-GT (Glu:Tyr, 4:1) substrate [4].

  • Compound Addition: Dispense 100 nL of Compound 7a (10-point dose-response, 3-fold serial dilutions in 100% DMSO) into a 384-well plate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition (Self-Validation Step): Initiate the reaction by adding 5 µL of ATP at exactly 20 µM (the predetermined Km​ for AXL).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (10 mM final) containing 2 nM of Terbium-labeled anti-phosphotyrosine PY20 antibody.

  • Readout: Incubate for 1 hour. Read on an EnVision microplate reader (Excitation: 320 nm; Dual Emission: 495 nm and 520 nm). Calculate the TR-FRET ratio (520/495). Calculate the Z'-factor for each plate (must be > 0.6 for valid data).

Protocol B: Cellular Target Engagement (GAS6-Stimulated p-AXL ELISA)

Rationale: To prove that the compound penetrates the cell membrane and hits the target in situ, cells must be starved and exogenously stimulated with GAS6 ligand to synchronize AXL phosphorylation [5].

  • Cell Seeding: Seed MDA-MB-231 cells at 1x10⁴ cells/well in a 96-well plate in complete DMEM. Incubate overnight.

  • Serum Starvation: Wash cells twice with PBS and replace with serum-free DMEM for 16 hours. Causality: This reduces basal autocrine AXL activation.

  • Compound Treatment: Treat cells with Compound 7a (dose-response from 1 nM to 1 µM) for 2 hours.

  • Ligand Stimulation: Add 200 ng/mL of recombinant human GAS6 for exactly 15 minutes to induce acute AXL phosphorylation.

  • Lysis: Wash immediately with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).

  • Quantification: Transfer lysates to a pre-coated p-AXL (Tyr779) sandwich ELISA plate. Detect using an HRP-conjugated secondary antibody and TMB substrate. Measure absorbance at 450 nm and calculate the cellular IC₅₀ using a 4-parameter logistic curve fit.

Conclusion

The utilization of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide as a foundational scaffold yields AXL inhibitors with superior biochemical and cellular profiles compared to first-generation agents. The strategic placement of the 3-fluoro group acts as a conformational lock, driving the IC₅₀ down to 12 nM (Compound 7a) while drastically improving the selectivity window against Aurora A kinase (>416x). These screening results validate this fluorinated scaffold as a highly promising starting point for next-generation anti-EMT therapeutics.

References

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]

  • AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]

  • Definition of dubermatinib - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL:[Link][3]

Sources

Validation

literature review of the applications of substituted N,N-dimethylbenzenesulfonamides

Comparative Application Guide: Substituted N,N-Dimethylbenzenesulfonamides in Targeted Therapeutics Executive Summary In medicinal chemistry, the structural transition from a primary sulfonamide to a substituted N,N-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Substituted N,N-Dimethylbenzenesulfonamides in Targeted Therapeutics

Executive Summary

In medicinal chemistry, the structural transition from a primary sulfonamide to a substituted N,N-dimethylbenzenesulfonamide represents a critical design pivot. By replacing the hydrogen-bond donating protons with methyl groups, researchers fundamentally alter the molecule's lipophilicity, steric bulk, and dipole moment. As a Senior Application Scientist, I have evaluated how this specific functional group behaves across diverse therapeutic targets. This guide objectively compares the performance of substituted N,N-dimethylbenzenesulfonamides against traditional pharmacophores in three distinct applications: Carbonic Anhydrase IX (CA IX) inhibition, CD4 receptor down-modulation, and Glutathione Transferase Omega-1 (GSTO1-1) inhibition.

Application Comparison: Antiproliferative Agents & CA IX Inhibition

The Mechanistic Causality: Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme highly expressed in hypoxic tumor microenvironments. While primary sulfonamides are classic CA inhibitors that directly coordinate with the active-site zinc ion, appending an N,N-dimethylbenzenesulfonamide moiety shifts the therapeutic mechanism. The N,N-dimethyl substitution increases the lipophilicity of the scaffold, enhancing cellular membrane permeability, while the substituted benzene ring anchors the molecule within the hydrophobic pocket adjacent to the active site[1].

Performance Comparison: When novel heterocyclic derivatives (e.g., pyridine, thiophene, thiazole) bearing an N,N-dimethylbenzenesulfonamide moiety were evaluated against the human breast cancer cell line MCF-7, several candidates outperformed the standard-of-care chemotherapeutic, Doxorubicin[1].

Table 1: Antiproliferative Activity against MCF-7 Cells

Compound / PharmacophoreIC50 (μM)Mechanism / Target
Sulfonamide 11 (N,N-dimethylbenzenesulfonamide derivative)20.60CA IX Inhibition / Apoptosis
Sulfonamide 6 (N,N-dimethylbenzenesulfonamide derivative)21.81CA IX Inhibition / Apoptosis
Doxorubicin (Standard Control)32.00DNA Intercalation / Topoisomerase II

Data supported by in vitro biological screening[1].

Self-Validating Experimental Protocol: In Vitro MCF-7 Antiproliferative Assay

  • Baseline Validation: Seed MCF-7 cells in 96-well plates at a density of 104 cells/well. Allow 24 hours for adherence. This step internally validates baseline cell viability before intervention.

  • Treatment: Expose cells to varying concentrations (1–100 μM) of the synthesized N,N-dimethylbenzenesulfonamides. Run parallel wells with Doxorubicin (positive control for cytotoxicity) and 0.1% DMSO (vehicle negative control).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Kinetic Readout: Add MTT reagent. The reduction of MTT to purple formazan by mitochondrial reductase provides a direct, causal link between metabolic activity and the colorimetric output.

  • Quantification: Measure absorbance at 570 nm using a microplate reader and calculate the IC50 values relative to the vehicle control.

Application Comparison: HIV-1 CD4 Receptor Down-Modulation

The Mechanistic Causality: Cyclotriazadisulfonamide (CADA) analogs are potent antiviral agents that inhibit HIV-1 by down-modulating the CD4 receptor during co-translational translocation in the endoplasmic reticulum (ER)[2]. The electronic properties of the sulfonamide side arm dictate potency. The N,N-dimethylamino group acts as a strong para-electron-donating group (p-EDG). This electron donation significantly enhances the dipole moment induced by the sulfonyl group, strengthening the electrostatic interaction between the CADA analog and the CD4 signal peptide, ultimately arresting translation[2].

Performance Comparison: Replacing a strong electron-withdrawing group (EWG) like a para-nitro substituent with an N,N-dimethylbenzenesulfonamide side arm results in an exponential increase in potency[2].

Table 2: CD4 Receptor Down-Modulation Potency (CADA Analogs)

Side Arm SubstituentElectronic PropertyTail GroupIC50 (μM)
4-dimethylamino (Compound 40) Strong EDGCyclohexylmethyl0.063
4-dimethylamino (Compound 32) Strong EDGBenzyl0.170
4-methoxy (Compound 50) Moderate EDGBenzyl0.290
4-nitro (Compound 27) Strong EWGBenzyl5.250

Data demonstrates that the N,N-dimethyl group yields the most potent CADA analogs synthesized to date[2].

CD4_Pathway N1 Viral Infection Trigger N2 CD4 Translation (Endoplasmic Reticulum) N1->N2 N3 CADA Analog Binding (N,N-dimethyl sidearm) N2->N3 Target Recognition N4 Signal Peptide Arrest N3->N4 High Dipole Interaction N5 Proteasomal Degradation N4->N5 Down-modulation

Mechanism of CD4 down-modulation by N,N-dimethylbenzenesulfonamide CADA analogs.

Self-Validating Experimental Protocol: Flow Cytometry CD4 Down-Modulation Assay

  • Cell Preparation: Culture MT-4 cells (human T-cell line) in RPMI-1640 medium.

  • Compound Incubation: Treat cells with serial dilutions of CADA analogs for 24 hours.

  • Staining: Wash cells and stain with a fluorophore-conjugated anti-CD4 monoclonal antibody. The use of an isotype control antibody validates that fluorescence is specific to CD4 surface expression.

  • Flow Cytometry: Analyze cells using a flow cytometer. The median fluorescence intensity (MFI) directly correlates with the density of CD4 receptors on the cell surface.

  • Data Processing: Calculate the IC50 by plotting the percentage of CD4 expression (relative to untreated controls) against compound concentration.

Application Comparison: GSTO1-1 Enzyme Inhibition

The Mechanistic Causality: Glutathione Transferase Omega-1 (GSTO1-1) is an atypical GST implicated in cancer drug resistance and pro-inflammatory signaling. Benzenesulfonamide derivatives act as potent inhibitors of this enzyme[3]. The N,N-dimethyl substitution removes hydrogen-bond donor capabilities, forcing the molecule to rely on hydrophobic interactions within the GSTO1-1 active site. While the N,N-dimethyl group fits snugly, expanding the chain slightly to include an oxygen atom (e.g., 2-methoxy-N-methylethaneamino) provides a marginal improvement by introducing a supplementary hydrogen-bond acceptor[3].

Performance Comparison: When evaluating C1-27 structural analogs, the base N,N-dimethylbenzenesulfonamide scaffold shows strong inhibition, but precise tuning of the alkyl chain length dictates optimal active-site tolerance[3].

Table 3: GSTO1-1 Inhibition by Benzenesulfonamide Derivatives

R-Group SubstitutionIC50 (μM)Structural Impact
2-methoxy-N-methylethaneamino (3b) 0.080Optimal fit; introduces additional H-bond acceptor
3-methoxypropylamino (3h) 0.110Extended chain; slightly reduced active-site tolerance
2-methoxyethylamino (3g) 0.030Optimal chain length (two methylenes between N and O)
Extended chain (3c) 0.160Three methylenes between N and O disrupts binding

Data indicates that two methylenes between the N and O atoms are more tolerated than three[3].

GSTO1_Workflow Step1 Purify Recombinant GSTO1-1 Enzyme Step2 Incubate with Sulfonamide Inhibitor Step1->Step2 Step3 Add 4-NPG Substrate (S-(4-nitrophenacyl)glutathione) Step2->Step3 Step4 Monitor UV Absorbance at 305 nm Step3->Step4 Catalytic Reduction Step5 Calculate IC50 (Enzyme Inhibition) Step4->Step5 Data Analysis

Step-by-step workflow for the cell-free recombinant GSTO1-1 4-NPG inhibition assay.

Self-Validating Experimental Protocol: Cell-Free GSTO1-1 4-NPG Assay

  • Enzyme Preparation: Prepare an assay buffer containing purified recombinant GSTO1-1. Establish a baseline UV absorbance at 305 nm to confirm enzyme stability and optical clarity.

  • Inhibitor Introduction: Add test compounds at gradient concentrations. Include a vehicle control (DMSO) to establish 100% uninhibited enzyme activity.

  • Reaction Initiation: Add the substrate S-(4-nitrophenacyl)glutathione (4-NPG) to the mixture.

  • Kinetic Monitoring: Monitor the decrease in UV absorbance at 305 nm. Under GSTO1-1 catalysis, 4-NPG is reduced to 4-nitroacetophenone. This real-time absorbance drop is directly proportional to enzymatic activity, internally validating the assay's sensitivity[3].

  • Analysis: Plot fractional enzymatic activity against inhibitor concentration to derive the IC50 values.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This guide provides an in-depth evaluation of the synthetic utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a versatile building block for researchers, medicinal chemists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of the synthetic utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, compare its performance in key cross-coupling reactions with relevant alternatives, and provide detailed experimental protocols to facilitate its application in the laboratory.

Introduction: A Multifunctional Reagent for Modern Synthesis

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9) is a halogenated aromatic compound featuring a unique substitution pattern that imparts a desirable combination of reactivity and functionality.[1] The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine and the N,N-dimethylsulfonamide group modulate the electronic properties and steric environment of the aromatic ring. These features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of biaryl and arylamine scaffolds prevalent in pharmaceutical and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is presented in the table below.

PropertyValue
CAS Number 779331-34-9
Molecular Formula C₈H₉BrFNO₂S
Molecular Weight 282.13 g/mol
Appearance Off-white to yellow solid (predicted)
Purity Typically ≥97%

Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 4-bromo-3-fluorobenzenesulfonyl chloride. The methodology relies on the robust and well-established reaction of a sulfonyl chloride with a secondary amine to form a sulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride

While commercially available, the synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride can be accomplished via diazotization of 4-amino-2-fluorobenzenesulfonic acid followed by a Sandmeyer-type reaction. A more direct laboratory preparation would involve the chlorosulfonylation of 1-bromo-2-fluorobenzene.

Step 2: Synthesis of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This protocol describes the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with dimethylamine.

Materials:

  • 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq.)[2][3]

  • Dimethylamine solution (2.0 M in THF, 2.0 eq.)

  • Triethylamine (2.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq.) to the stirred solution.

  • Add the dimethylamine solution (2.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Caption: Synthetic scheme for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Comparative Evaluation of Synthetic Utility

The primary synthetic utility of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro and sulfonamide groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4][5][6][7][8][9] The following table provides a comparative overview of expected reaction conditions and yields for the Suzuki-Miyaura coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with phenylboronic acid, benchmarked against structurally related aryl bromides.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012Predicted: 85-95%
4-bromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001694[10]
4-bromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001698[10]
1-bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
4-bromo-3-(trifluoromethyl)anilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288[11]

The predicted high yield for the title compound is based on the enhanced electrophilicity of the aromatic ring due to the electron-withdrawing fluoro and sulfonamide substituents, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

This generalized protocol describes the coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with an arylboronic acid.

Materials:

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Toluene

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of arylamines.[12][13][14][15] The reactivity of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide in this transformation is of significant interest for the synthesis of novel pharmaceutical intermediates.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016Predicted: 80-90%
4-bromo-3-(trifluoromethyl)anilineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102485[11]
4-bromoanisoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001892
1-bromo-4-nitrobenzeneMorpholinePd(OAc)₂ / P(tBu)₃NaOtBuToluene80298

The predicted high yield is based on the favorable electronic properties of the substrate for oxidative addition and the general robustness of modern Buchwald-Hartwig catalyst systems.

This generalized protocol describes the coupling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide with a secondary amine.

Materials:

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq.)

  • Toluene, anhydrous

  • Glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq.) and the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Ar-Br Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine Amine_Complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (-HX, Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a highly promising and versatile building block for organic synthesis. Its unique electronic and steric properties make it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the ortho-fluorine and the sulfonamide group is anticipated to lead to high reactivity and yields in these transformations, making it a superior alternative to less activated aryl bromides in many applications.

The detailed protocols provided in this guide offer a solid foundation for the synthesis and application of this valuable reagent. Further exploration of its reactivity in other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, will undoubtedly expand its synthetic utility and contribute to the development of novel and complex molecular architectures for a wide range of applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Torrente, E., & Favier, I. (2015). Recent developments in Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synthesis, 54(11), 2465-2478.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO 99/19275.
  • SpectraBase. (n.d.). 4-Bromo-benzenesulfonamide. Retrieved from [Link]

  • ChemBK. (2024). 4-BROMO-3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Disposal of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9). As a halogenated organic compound, this substance requires specific disposal procedures to ensure laboratory safety, protect environmental integrity, and maintain strict compliance with federal and local regulations. The protocols herein are designed for researchers, scientists, and drug development professionals, grounded in the principles of chemical hygiene and responsible waste management.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is not widely available, its structural components—a brominated and fluorinated aromatic ring coupled with a sulfonamide group—allow for an expert assessment of its likely hazard profile based on analogous compounds.

Inferred Chemical Profile

Based on similar halogenated sulfonamides and benzamides, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide should be handled as a substance that is:

  • Irritating to the skin, eyes, and respiratory system.[1][2]

  • Acutely Toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • A Halogenated Organic Compound , which necessitates segregation into a specific waste stream due to its potential to form persistent environmental pollutants and require specialized disposal methods like high-temperature incineration.[3][4]

  • Prone to releasing toxic and corrosive gases upon thermal decomposition, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen halides (HBr, HF) .[1]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is required at all times when handling this compound. This creates a primary barrier between the researcher and the chemical hazard.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are the standard for incidental contact. Change gloves immediately if contamination occurs.[3]

  • Body Protection: A flame-resistant lab coat, fully buttoned, to protect skin and clothing.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[3]

Essential Engineering Controls

All handling of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[3][5] This is the most critical engineering control to prevent the inhalation of dust or vapors, which is a primary route of exposure.

Waste Segregation and Containment Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Halogenated organic compounds cannot be mixed with non-halogenated waste streams or disposed of via the sanitary sewer system.[3][6][7]

The Criticality of Segregation

The segregation of halogenated waste is mandated by environmental regulations and is a logistical necessity for disposal facilities.[7] The combustion of halogenated compounds requires specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr, HF), making their disposal significantly more complex and costly than that of non-halogenated solvents.[8] Mixing these waste streams leads to compliance violations and improper disposal.

Step-by-Step Containment Procedure
  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly designated for "Halogenated Organic Waste." [6] The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting screw cap to prevent leaks and vapor release.[6]

  • Collect All Contaminated Materials: Place all materials contaminated with 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide into this container. This includes:

    • Unused or excess solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.

    • Solvent rinsate from decontaminating glassware (see Section 3.2).

  • Properly Label the Container: Before the first drop of waste is added, the container must be labeled.[6] The label must include:

    • The words "Hazardous Waste." [7]

    • The full chemical name: "4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide."

    • A list of all other chemical constituents and their approximate percentages.[6]

    • The date on which waste was first added.

  • Maintain Safe Storage: Keep the waste container securely capped at all times, except when actively adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[1]

Spill Management and Decontamination

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

Immediate Actions for Spills
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If the spill is large or involves highly volatile substances, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 1.2.

  • Contain and Absorb: For small spills of solid material, gently cover with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust. For liquid spills, use chemical absorbent pads.[6]

  • Collect and Dispose: Carefully scoop the absorbent material into a sealable plastic bag or container.[6] Label it as "Hazardous Waste" with the chemical name and dispose of it in the designated "Halogenated Organic Waste" container.

Decontamination of Glassware and Empty Containers

Empty containers that held 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide must be decontaminated before being disposed of as non-hazardous waste. The standard procedure is a triple rinse.[9]

  • Select a Solvent: Choose a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • Perform Triple Rinse: Rinse the container three times with a small amount of the chosen solvent.

  • Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. [10] Collect all three rinses and transfer them to the "Halogenated Organic Waste" container.

  • Dispose of Container: Once triple-rinsed and air-dried, deface the original label. The decontaminated container can now be disposed of as regular laboratory glassware or plasticware, in accordance with institutional policy.[9]

Final Disposal Workflow: A Systematic Approach

The disposal of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide follows the "cradle-to-grave" principle mandated by the EPA's Resource Conservation and Recovery Act (RCRA). This workflow ensures that the waste is managed safely from its generation to its final destruction.

G Disposal Workflow for Halogenated Organic Compounds A Point of Generation (e.g., Unused chemical, contaminated labware, solutions, spill cleanup material) B Segregation Decision Is the waste halogenated? A->B C Collect in dedicated 'HALOGENATED ORGANIC WASTE' container B->C Yes D Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) & % C->D E Store in designated Satellite Accumulation Area (SAA) (Keep container closed) D->E F Schedule Pickup with Institutional Environmental Health & Safety (EHS) E->F G EHS transports to Central Accumulation Area F->G H Transport via Licensed Carrier to a Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (High-Temperature Incineration) H->I

Caption: Disposal Workflow for 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Regulatory and Compliance Framework

All disposal activities must adhere to established regulations to ensure a safe and legal laboratory environment.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation and implementation of a Chemical Hygiene Plan (CHP) .[5][11] Your institution's CHP is the primary document outlining specific procedures for handling and disposing of hazardous chemicals, including this one.

  • EPA Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste.[12] It establishes the requirements for waste identification, segregation, labeling, and disposal through licensed facilities. Your status as a generator (e.g., Very Small, Small, or Large Quantity Generator) determines specific regulations regarding on-site accumulation time and volume limits.[12][13]

By adhering to the detailed protocols in this guide, laboratory professionals can ensure the safe and compliant disposal of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

Data Summary Table

AspectSpecificationRationale & Reference
Waste Category Hazardous Waste: Halogenated Organic CompoundContains Bromine and Fluorine. Must be segregated from non-halogenated waste.[3][6]
Container Type Chemically compatible (Glass or HDPE) with a secure screw cap.To prevent leaks, degradation of the container, and vapor release.[6]
Container Labeling "Hazardous Waste," "4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide," all other components, and start date.Compliance with EPA and OSHA regulations for hazard communication.[6][14]
Required PPE Nitrile gloves, safety goggles, lab coat.To prevent skin, eye, and clothing contact with a potentially toxic irritant.[1][3]
Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors, the primary route of exposure.[3][5]
Disposal Method Collection by EHS for off-site high-temperature incineration by a licensed facility.Standard and required method for destroying halogenated organic compounds.[8][15]
Spill Kit Materials Dry absorbent (vermiculite), chemical absorbent pads, sealable bags/containers for waste.To safely contain and collect spilled material for proper disposal.[6]

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • National Institutes of Health. Perspective on halogenated organic compounds. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Appendix A: The OSHA Laboratory Standard. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • National Park Service. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • NextSDS. 4-Bromo-3-fluoro-N,N-dimethylbenzamide — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance. [Link]

  • Restek. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • Middle East Technical University. Guide for Drain Disposal of Laboratory Chemicals. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

Sources

Handling

Personal protective equipment for handling 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

As a Senior Application Scientist, I recognize that handling complex halogenated intermediates requires moving beyond generic safety data sheets. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated intermediates requires moving beyond generic safety data sheets. 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 779331-34-9) is a highly versatile building block in drug discovery, but its specific structural motifs—a sulfonamide group paired with dual halogenation—demand precise, mechanistically driven handling protocols.

This guide provides the essential logistical, operational, and safety frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. The hazards of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide are defined by its structure:

  • Halogen-Driven Lipophilicity: The presence of both bromine and fluorine atoms, combined with the N,N-dimethyl group, significantly increases the molecule's partition coefficient (LogP). If the solid is dissolved in common organic laboratory solvents (e.g., Dichloromethane, DMF, or DMSO), the solvent acts as a carrier, allowing the highly lipophilic molecule to rapidly penetrate the stratum corneum of the skin.

  • Protein Sensitization (Haptenization): The sulfonamide moiety is a well-documented structural alert for sensitization. Upon systemic entry, reactive sulfonamide derivatives can covalently bind to host proteins, potentially triggering immune-mediated contact dermatitis or respiratory sensitization.

  • Particulate Aerosolization: In its dry, crystalline state, the powder is prone to static charge accumulation. Uncontrolled weighing can lead to aerosolization, presenting a direct mucosal irritation risk to the respiratory tract.

ExposurePathway A Chemical Exposure (Solid/Aerosol) B Dermal Contact (Solvent-Mediated) A->B C Inhalation (Particulates) A->C D Lipophilic Penetration (Halogen Driven) B->D E Respiratory Irritation (Mucosal Binding) C->E F Protein Sensitization (Sulfonamide Moiety) D->F E->F

Mechanistic pathway of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide exposure and toxicity.

Personal Protective Equipment (PPE) Matrix

Because the primary risks are particulate inhalation and solvent-mediated transdermal delivery, standard latex gloves are insufficient. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that chemical protective clothing must be matched to the specific solvent carrier [1].

Protection ZoneRecommended PPEMaterial Specification & Causality
Hands (Dry Solid) Nitrile GlovesMinimum 4-mil thickness. Sufficient for handling the dry powder, as the solid cannot easily penetrate the nitrile barrier without a solvent carrier.
Hands (In Solution) Neoprene or Butyl RubberCritical: If dissolving the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile degrades in minutes. Use heavy-duty Neoprene over inner Nitrile gloves.
Eye/Face Safety GogglesANSI Z87.1 certified. Standard safety glasses leave gaps; goggles prevent micro-particulate ingress during static-prone weighing.
Body Lab Coat & ApronFlame-resistant (FR) lab coat. If handling >10 grams in solution, add a disposable chemical-resistant apron (e.g., Tyvek) to prevent torso saturation.
Respiratory Chemical Fume HoodPrimary engineering control. Respirators (N95/P100) are only required if a fume hood fails or during a large-scale spill cleanup outside containment.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of this compound must be treated as a self-validating system where each step verifies the safety of the next.

Step 1: Pre-Operation Ventilation Verification

  • Verify that the chemical fume hood is operational. According to OSHA guidelines, the fume hood must maintain an average face velocity between 80-120 feet per minute (fpm) at the working sash height [2].

  • Validation: Check the digital airflow monitor or use a tissue/smoke test to confirm negative pressure before opening the chemical container.

Step 2: Static-Free Weighing

  • Halogenated powders often carry a static charge, causing them to "jump" from the spatula and aerosolize.

  • Place an anti-static ionizer bar or zero-stat gun near the analytical balance inside the fume hood.

  • Tare a sealed weigh boat or anti-static weighing paper.

Step 3: Transfer and Dissolution (Closed-System Approach)

  • Transfer the weighed solid directly into the reaction flask.

  • Do not transport open containers of the powder across the lab. If the balance is outside the hood, cap the vial before transport.

  • Add the organic solvent slowly down the side of the flask to prevent dust kick-up.

Step 4: Equipment Decontamination

  • Residual sulfonamide powder on spatulas can cross-contaminate future reactions or expose personnel.

  • Rinse all metal and glass tools used during weighing with a compatible solvent (e.g., Isopropanol or Acetone) directly into a designated halogenated waste container.

Workflow S1 1. Fume Hood Setup (Face Velocity >80 fpm) S2 2. Static-Free Weighing (Anti-static Ionizer) S1->S2 S3 3. Solvent Addition (Closed System) S2->S3 S4 4. Reaction Execution S3->S4 S5 5. Waste Segregation S4->S5 S6 Halogenated Waste (EPA Compliant) S5->S6

Operational workflow and waste segregation for halogenated benzenesulfonamides.

Spill Response and Waste Disposal Plan

Immediate Spill Response
  • Dry Powder Spill: Do not sweep dry, as this will aerosolize the active pharmaceutical ingredient (API) intermediate. Gently cover the spill with absorbent pads dampened with a low-volatility solvent (like water or a 10% isopropanol solution) to bind the powder, then wipe it up.

  • Liquid Spill (In Solvent): Evacuate the immediate area to allow the fume hood to clear vapors. Apply universal chemical absorbent pads starting from the perimeter and working inward.

EPA-Compliant Waste Segregation

Because this molecule contains both Bromine and Fluorine, it is legally mandated to be segregated from standard organic waste.

  • Classification: All reaction mixtures, contaminated solvents, and first-rinse washings must be disposed of in containers explicitly labeled as Halogenated Organic Waste [3].

  • Logistical Warning: Mixing halogenated waste (like this compound) with non-halogenated waste streams (like pure ethanol or acetone) violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and exponentially increases institutional disposal costs due to the specialized high-temperature incineration required to prevent dioxin formation[3].

References

  • National Institute for Occupational Safety and Health (NIOSH). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). Centers for Disease Control and Prevention. Available at:[Link]

  • Laboratory Design. A Guide to Fume Hood Codes and Standards (OSHA & ANSI/AIHA Z9.5). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste (RCRA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
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Reactant of Route 2
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
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